molecular formula C8H6BrNO2 B1343086 4-Bromo-6-hydroxyisoindolin-1-one CAS No. 808127-76-6

4-Bromo-6-hydroxyisoindolin-1-one

Cat. No.: B1343086
CAS No.: 808127-76-6
M. Wt: 228.04 g/mol
InChI Key: BQPRSUFYMWPKEI-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxyisoindolin-1-one (CAS 808127-76-6) is an isoindolinone derivative with the molecular formula C 8 H 6 BrNO 2 and a molecular weight of 228.04 g/mol . This compound is characterized by a fused benzene and lactam ring system, substituted with bromo and hydroxy functional groups. These features make it a versatile intermediate in organic synthesis and medicinal chemistry research. Calculated physical properties include a density of 1.814±0.06 g/cm³ at 20°C and slight solubility in water (2.3 g/L at 25°C) . The bromine atom on the aromatic ring makes this compound a promising precursor for metal-catalyzed cross-coupling reactions, such as those used to construct more complex heterocyclic systems . While specific biological data for this compound is not widely published, the isoindolinone scaffold is recognized as a privileged structure in drug discovery. Related analogs, particularly 3-hydroxyisoindolin-1-ones, have been identified as inhibitors of BRD4, an epigenetic target in oncology, highlighting the potential of this chemical class in developing new therapeutic agents . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling. The provided hazard statement codes are H302, H312, and H332, indicating potential health risks upon exposure .

Properties

IUPAC Name

4-bromo-6-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRSUFYMWPKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2Br)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619883
Record name 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808127-76-6
Record name 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Record name 4-bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-6-hydroxyisoindolin-1-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the current literature, this document outlines a robust, multi-step approach starting from readily available precursors. The synthesis involves the initial preparation of 4-bromoisoindolin-1-one, followed by a three-step functional group transformation sequence: regioselective nitration, reduction of the nitro group to an amine, and subsequent conversion to a hydroxyl group via a Sandmeyer-type reaction. Detailed, step-by-step experimental protocols are provided for each stage, compiled and adapted from established methodologies for structurally related compounds. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized in structured tables for clarity and ease of comparison. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to enhance understanding of the synthetic strategy. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Isoindolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their unique structural and electronic properties make them attractive scaffolds in drug design. The target molecule of this guide, this compound, incorporates both a bromine atom and a hydroxyl group on the isoindolinone core. These functional groups provide valuable handles for further chemical modification and structure-activity relationship (SAR) studies, making its synthesis a topic of considerable interest for medicinal chemists.

Currently, a direct synthetic route to this compound has not been reported in the scientific literature. This guide, therefore, proposes a logical and feasible synthetic pathway based on well-established and reliable organic transformations. The overall strategy is depicted in the workflow below.

Overall_Synthetic_Workflow start 3-Bromo-2-methylbenzoic Acid intermediate1 Methyl 3-bromo-2-methylbenzoate start->intermediate1 Esterification intermediate2 Methyl 3-bromo-2-(bromomethyl)benzoate intermediate1->intermediate2 Bromination precursor 4-Bromoisoindolin-1-one intermediate2->precursor Cyclization nitro_intermediate 4-Bromo-6-nitroisoindolin-1-one precursor->nitro_intermediate Nitration amino_intermediate 4-Bromo-6-aminoisoindolin-1-one nitro_intermediate->amino_intermediate Reduction final_product This compound amino_intermediate->final_product Diazotization & Hydrolysis

Figure 1: Proposed overall synthetic pathway to this compound.

This guide is divided into two main sections. The first section details the synthesis of the key intermediate, 4-bromoisoindolin-1-one. The second section presents the proposed three-step functionalization to yield the final target compound. Each step is accompanied by a detailed experimental protocol, a table of quantitative data, and a visualization of the specific transformation.

Synthesis of the Key Intermediate: 4-Bromoisoindolin-1-one

The synthesis of 4-bromoisoindolin-1-one is a well-documented process that proceeds in three main steps from 3-bromo-2-methylbenzoic acid.[1] This intermediate serves as the foundational scaffold for the subsequent introduction of the hydroxyl group.

Step 1: Esterification of 3-Bromo-2-methylbenzoic Acid

The initial step involves the Fischer esterification of the starting carboxylic acid to protect the carboxyl group and prevent unwanted side reactions in the subsequent bromination step.

Esterification reactant 3-Bromo-2-methylbenzoic Acid product Methyl 3-bromo-2-methylbenzoate reactant->product Heat reagents Methanol (MeOH) Concentrated H₂SO₄ reagents->product

Figure 2: Reaction scheme for the esterification of 3-bromo-2-methylbenzoic acid.

Experimental Protocol:

  • Suspend 3-bromo-2-methylbenzoic acid (6.13 g, 28.5 mmol) in methanol (52 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • At room temperature, add concentrated sulfuric acid (10.0 mL) via syringe over 4 minutes.

  • Heat the reaction mixture to 90°C and stir for 4 hours.

  • Cool the reaction in an ice-water bath and then carefully quench with a saturated aqueous solution of sodium bicarbonate (250 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

Table 1: Quantitative Data for Esterification

ParameterValueReference
Starting Material3-Bromo-2-methylbenzoic acid[1]
ReagentsMethanol, Sulfuric acid[1]
Temperature90°C[1]
Reaction Time4 hours[1]
ProductMethyl 3-bromo-2-methylbenzoate[1]
Expected Yield~98% (6.43 g)[1]
Step 2: Benzylic Bromination

The methyl group of the ester is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide. This step introduces the necessary functionality for the subsequent cyclization.

Bromination reactant Methyl 3-bromo-2-methylbenzoate product Methyl 3-bromo-2-(bromomethyl)benzoate reactant->product CCl₄, Heat reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide reagents->product

Figure 3: Reaction scheme for the benzylic bromination.

Experimental Protocol:

  • Dissolve methyl 3-bromo-2-methylbenzoate (7.45 g, 32.5 mmol) in carbon tetrachloride (CCl₄, 94 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (6.67 g, 37.5 mmol) and benzoyl peroxide (0.38 g, 1.6 mmol).

  • Heat the reaction mixture to 75-85°C and stir for approximately 3 hours and 45 minutes.

  • Cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography (e.g., using a gradient of 0% to 20% ethyl acetate in hexanes) to obtain the pure product.

Table 2: Quantitative Data for Benzylic Bromination

ParameterValueReference
Starting MaterialMethyl 3-bromo-2-methylbenzoate[1]
ReagentsN-Bromosuccinimide, Benzoyl Peroxide[1]
SolventCarbon Tetrachloride (CCl₄)[1]
Temperature75-85°C[1]
Reaction Time~3.75 hours[1]
ProductMethyl 3-bromo-2-(bromomethyl)benzoate[1]
Expected YieldData not specified, but this is a standard reaction.
Step 3: Cyclization to form 4-Bromoisoindolin-1-one

The final step in the synthesis of the key intermediate is an intramolecular cyclization reaction with ammonia, which displaces the benzylic bromide and attacks the ester carbonyl to form the lactam ring.[1][2]

Cyclization reactant Methyl 3-bromo-2-(bromomethyl)benzoate product 4-Bromoisoindolin-1-one reactant->product THF, 0°C to RT reagents Aqueous Ammonia (NH₃) reagents->product

Figure 4: Reaction scheme for the cyclization to form 4-bromoisoindolin-1-one.

Experimental Protocol:

  • Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol) in tetrahydrofuran (THF, 70 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add 30% aqueous ammonia (10 mL) to the solution.

  • Allow the mixture to warm to room temperature and stir under a nitrogen atmosphere for 18 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by evaporation under reduced pressure.

  • Purify the resulting crude product by flash chromatography on silica gel, eluting with a solvent gradient (e.g., 9:1 Dichloromethane/Methanol) to yield the title compound as a white solid.[2]

Table 3: Quantitative Data for Cyclization

ParameterValueReference
Starting MaterialMethyl 3-bromo-2-(bromomethyl)benzoate[1][2]
Reagents30% Aqueous Ammonia[1][2]
SolventTetrahydrofuran (THF)[1][2]
Temperature0°C to Room Temperature[1][2]
Reaction Time18 hours[1][2]
Product4-Bromoisoindolin-1-one[1][2]
Expected Yield~80% (1.5 g)[1][2]

Proposed Synthesis of this compound

With the key intermediate, 4-bromoisoindolin-1-one, in hand, the following three-step sequence is proposed to introduce the hydroxyl group at the C-6 position. This pathway relies on classical aromatic functional group interconversions.

Step 4 (Proposed): Nitration of 4-Bromoisoindolin-1-one

The first step in functionalizing the C-6 position is electrophilic nitration. The existing substituents on the aromatic ring will direct the incoming nitro group. The bromine at C-4 is an ortho-, para-director, and the acylamino portion of the lactam ring is also an ortho-, para-director. Both groups, therefore, activate the C-6 position for electrophilic substitution, suggesting that nitration should proceed with high regioselectivity.

Nitration reactant 4-Bromoisoindolin-1-one product 4-Bromo-6-nitroisoindolin-1-one reactant->product 0°C to RT reagents Concentrated HNO₃ Concentrated H₂SO₄ reagents->product

Figure 5: Proposed reaction scheme for the nitration of 4-bromoisoindolin-1-one.

Proposed Experimental Protocol:

  • In a round-bottom flask, carefully add 4-bromoisoindolin-1-one to concentrated sulfuric acid at 0°C, ensuring complete dissolution.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the substrate, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization (e.g., from ethanol) or silica gel chromatography.

Table 4: Proposed Quantitative Data for Nitration

ParameterValue (Proposed)
Starting Material4-Bromoisoindolin-1-one
ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid
Temperature0-10°C
Reaction Time1-3 hours (monitor by TLC)
Product4-Bromo-6-nitroisoindolin-1-one
Expected YieldModerate to good (based on similar reactions)
Step 5 (Proposed): Reduction of the Nitro Group

The nitro group is then reduced to an amine, which is a precursor for the diazotization reaction. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean method, but care must be taken to avoid de-bromination. Chemical reduction with metals such as tin(II) chloride or iron in acidic media are common and effective alternatives that are less likely to affect the aryl bromide.

Reduction reactant 4-Bromo-6-nitroisoindolin-1-one product 4-Bromo-6-aminoisoindolin-1-one reactant->product Heat reagents SnCl₂·2H₂O or Fe / HCl reagents->product

Figure 6: Proposed reaction scheme for the reduction of the nitro group.

Proposed Experimental Protocol (using SnCl₂):

  • Suspend 4-bromo-6-nitroisoindolin-1-one in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude amine by chromatography or recrystallization if necessary.

Table 5: Proposed Quantitative Data for Reduction

ParameterValue (Proposed)
Starting Material4-Bromo-6-nitroisoindolin-1-one
ReagentsTin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron/HCl
SolventEthanol or Ethyl Acetate
TemperatureReflux
Reaction Time2-6 hours (monitor by TLC)
Product4-Bromo-6-aminoisoindolin-1-one
Expected YieldGood to high
Step 6 (Proposed): Diazotization and Hydrolysis to the Phenol

The final step is the conversion of the amino group to a hydroxyl group. This is achieved through the formation of a diazonium salt, followed by its decomposition in water, a process often referred to as a Sandmeyer-type reaction.

Diazotization_Hydrolysis reactant 4-Bromo-6-aminoisoindolin-1-one product This compound reactant->product Two-step, one-pot reagents1 1) NaNO₂ Aqueous Acid (e.g., H₂SO₄) 0-5°C reagents1->product reagents2 2) H₂O, Heat reagents2->product

Figure 7: Proposed reaction scheme for the diazotization and hydrolysis.

Proposed Experimental Protocol:

  • Dissolve 4-bromo-6-aminoisoindolin-1-one in a dilute aqueous acid (e.g., sulfuric acid) and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at this low temperature for approximately 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • To induce hydrolysis, slowly and carefully heat the reaction mixture (e.g., by adding it to hot water or by gentle heating), which will cause the evolution of nitrogen gas and the formation of the phenol.

  • After the gas evolution ceases, cool the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography or recrystallization to obtain this compound.

Table 6: Proposed Quantitative Data for Diazotization and Hydrolysis

ParameterValue (Proposed)
Starting Material4-Bromo-6-aminoisoindolin-1-one
ReagentsSodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water
TemperatureDiazotization: 0-5°C; Hydrolysis: Elevated temperature
Reaction TimeDiazotization: ~30 min; Hydrolysis: until N₂ evolution ceases
ProductThis compound
Expected YieldModerate (diazonium salt reactions can have variable yields)

Conclusion

This technical guide outlines a comprehensive and scientifically plausible multi-step synthesis for this compound. While a direct synthesis is not yet available, the proposed pathway, commencing with the established synthesis of 4-bromoisoindolin-1-one and followed by a sequence of nitration, reduction, and diazotization/hydrolysis, is based on reliable and well-understood organic reactions. The detailed experimental protocols, quantitative data tables, and visual workflow diagrams provided herein are intended to equip researchers and drug development professionals with the necessary information to undertake the synthesis of this and structurally related compounds. The successful execution of this synthetic route will provide access to a valuable scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Characterization of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 4-Bromo-6-hydroxyisoindolin-1-one is publicly available. This guide is a comprehensive compilation of available information, supplemented with predicted data and methodologies based on closely related compounds.

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities. The specific compound, this compound, incorporates a bromine atom and a hydroxyl group on the benzene ring, which are expected to modulate its physicochemical properties and biological activity. This document provides a detailed overview of its structure, potential synthetic routes, and predicted characteristics to facilitate further research and drug discovery efforts.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its key physicochemical properties can be predicted based on its structure. These properties are crucial for assessing its drug-likeness and developing appropriate formulations. The compound is listed as a solid by several chemical suppliers.[1]

PropertyValueSource
CAS Number 808127-76-6[1][2][3][4]
Molecular Formula C₈H₆BrNO₂[1][2][4]
Molecular Weight 228.05 g/mol [2][3]
Appearance Solid[1]
Purity ≥95% to ≥96% (as offered by vendors)[1][2]
InChI Key BQPRSUFYMWPKEI-UHFFFAOYSA-N[2]
Storage Temperature Refrigerated[2][3]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the cyclization of a 3-bromo-5-hydroxy-2-(halomethyl)benzoic acid derivative with ammonia. The key challenge lies in the synthesis of the appropriately substituted benzoic acid precursor.

Synthetic Pathway A 3-Bromo-5-hydroxy-2-methylbenzoic acid B Methyl 3-bromo-5-hydroxy-2-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-bromo-2-(bromomethyl)-5-hydroxybenzoate B->C Bromination (NBS, AIBN) D This compound C->D Cyclization (aq. NH₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Hypothetical Synthesis

Step 1: Esterification of 3-Bromo-5-hydroxy-2-methylbenzoic acid 3-Bromo-5-hydroxy-2-methylbenzoic acid would be dissolved in methanol, and a catalytic amount of concentrated sulfuric acid would be added. The mixture would be refluxed for several hours. After cooling, the solvent would be removed under reduced pressure, and the residue would be neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer would be dried over anhydrous sodium sulfate and concentrated to yield methyl 3-bromo-5-hydroxy-2-methylbenzoate.

Step 2: Bromination of the Benzylic Position The methyl 3-bromo-5-hydroxy-2-methylbenzoate would be dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) would be added. The reaction mixture would be heated under reflux with irradiation from a light source to initiate the reaction. The reaction would be monitored by TLC. Upon completion, the mixture would be filtered, and the solvent would be evaporated. The crude product, methyl 3-bromo-2-(bromomethyl)-5-hydroxybenzoate, would be purified by column chromatography.

Step 3: Cyclization to form this compound The purified methyl 3-bromo-2-(bromomethyl)-5-hydroxybenzoate would be dissolved in a solvent such as tetrahydrofuran. An aqueous solution of ammonia would be added, and the mixture would be stirred at room temperature for several hours. The solvent would be removed, and the residue would be partitioned between ethyl acetate and a weak acid (e.g., citric acid solution). The organic layer would be dried and concentrated. The final product, this compound, would be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While specific spectra are not available, the expected spectroscopic data can be predicted based on the structure.

TechniqueExpected Observations
¹H NMR - Aromatic protons appearing as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern should lead to two singlets or two doublets depending on the coupling constants.- A singlet corresponding to the methylene (-CH₂-) protons of the isoindolinone ring (δ 4.0-5.0 ppm).- A broad singlet for the amide (-NH-) proton (δ 8.0-9.0 ppm).- A singlet for the hydroxyl (-OH) proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR - A signal for the carbonyl carbon of the lactam (δ 165-175 ppm).- Signals for the aromatic carbons, with carbons attached to bromine and the hydroxyl group showing characteristic shifts.- A signal for the methylene carbon (-CH₂-) (δ 45-55 ppm).
IR (Infrared Spectroscopy) - A broad absorption band for the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹).- A characteristic N-H stretching vibration for the amide (~3100-3300 cm⁻¹).- A strong absorption band for the C=O stretch of the lactam (~1650-1700 cm⁻¹).- C-Br stretching vibration in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of 228.05, with a characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M and M+2 peaks).

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the isoindolinone core is associated with a variety of pharmacological effects.[7][8] The presence of bromine and hydroxyl groups could lead to novel or enhanced activities.

Potential Therapeutic Areas
  • Anticancer: Many isoindolinone derivatives exhibit anticancer properties. The substituents on the aromatic ring can influence the mechanism of action and potency.

  • Enzyme Inhibition: Isoindolinones have been identified as inhibitors of various enzymes, such as carbonic anhydrase.[7]

  • Antioxidant and Anti-inflammatory: The hydroxyl group might confer antioxidant properties, which are often linked to anti-inflammatory effects.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with signaling pathways involved in cell proliferation and inflammation. For instance, if it acts as an anticancer agent, it might modulate pathways like p53 or NF-κB.

Signaling Pathway cluster_0 Cell This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflows

The characterization of this compound would follow a standard workflow for novel chemical entities.

Experimental Workflow Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structure_Elucidation Physicochemical_Tests Physicochemical Characterization (m.p., solubility) Structure_Elucidation->Physicochemical_Tests Biological_Screening In vitro Biological Screening (e.g., enzyme assays, cell-based assays) Structure_Elucidation->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a promising, yet underexplored, member of the isoindolinone family. Its substituted aromatic ring suggests the potential for unique biological activities. This guide provides a foundational understanding based on available data and predictions for related structures. Further experimental investigation is necessary to fully elucidate its physicochemical properties, develop an optimized synthesis, and evaluate its therapeutic potential. The proposed methodologies and predicted data herein serve as a valuable resource for researchers initiating studies on this compound.

References

An In-depth Technical Guide to 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and putative biological activities of the novel compound 4-Bromo-6-hydroxyisoindolin-1-one. Given the limited publicly available data on this specific molecule, this document leverages established knowledge of the isoindolinone scaffold to present a predictive yet scientifically grounded resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a substituted isoindolinone with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.05 g/mol . The presence of a bromine atom, a hydroxyl group, and the lactam functionality suggests a molecule with potential for diverse chemical interactions and biological activity.

PropertyData
CAS Number 808127-76-6
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.05 g/mol
Predicted LogP 1.5 - 2.0
Predicted pKa Phenolic hydroxyl: ~9-10; Lactam N-H: ~17
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF

Hypothetical Synthesis

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 4-Bromo-6-hydroxyphthalimide

A potential starting material, 4-bromo-6-nitrophthalic anhydride, could be subjected to a reduction of the nitro group to an amine, followed by diazotization and hydrolysis to install the hydroxyl group. Subsequent imidization with a suitable amine would yield the phthalimide.

Step 2: Selective Reduction of 4-Bromo-6-hydroxyphthalimide to this compound

The conversion of a phthalimide to an isoindolinone can be achieved through selective reduction of one of the carbonyl groups.

  • Reagents and Materials:

    • 4-Bromo-6-hydroxyphthalimide

    • Zinc dust

    • Acetic acid

    • Ethanol

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Procedure:

    • Suspend 4-Bromo-6-hydroxyphthalimide in a mixture of ethanol and acetic acid in a round-bottom flask.

    • Add zinc dust portion-wise to the stirred suspension at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove excess zinc.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound.

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics are anticipated:

Spectroscopy Predicted Data
¹H NMR Aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methylene protons of the isoindolinone ring would likely appear as a singlet around δ 4.5 ppm. The hydroxyl and lactam N-H protons would be observed as broad singlets, with their chemical shifts dependent on the solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the lactam would be expected around δ 170 ppm, and the methylene carbon would appear around δ 50 ppm.
IR Spectroscopy Characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3200 cm⁻¹), a C=O stretch of the lactam (~1680 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Potential Biological Activity and Signaling Pathways

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[1] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can lead to synthetic lethality. The isoindolinone core is structurally similar to the nicotinamide moiety of NAD+, a cofactor for PARP, making it a promising scaffold for PARP inhibitors.[2][3][4][5]

VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indolinone-based compounds have been developed as inhibitors of VEGFR tyrosine kinases.[6] The structural features of this compound may allow it to interact with the ATP-binding site of VEGFR, potentially inhibiting its signaling cascade.

Visualizations

Proposed Synthetic Workflow

G start Substituted Phthalic Anhydride step1 Functional Group Interconversion (e.g., Nitration, Reduction, Diazotization, Hydroxylation) start->step1 intermediate1 4-Bromo-6-hydroxyphthalimide step1->intermediate1 step2 Selective Carbonyl Reduction (e.g., Zn/Acetic Acid) intermediate1->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification

Caption: Proposed workflow for the synthesis of this compound.

Potential Mechanism of Action: PARP Inhibition

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in Cancer Cells DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair DNA_damage2 DNA Single-Strand Break PARP2 PARP DNA_damage2->PARP2 Stalled_Fork Stalled Replication Fork PARP2->Stalled_Fork Inhibitor This compound Inhibitor->PARP2 DSB Double-Strand Break Stalled_Fork->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization VEGFR->Dimerization Inhibitor This compound Inhibitor->VEGFR Inhibition of ATP binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Autophosphorylation->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

References

Technical Guide: Spectroscopic and Biological Profile of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the novel compound 4-Bromo-6-hydroxyisoindolin-1-one. Due to the limited publicly available experimental data for this specific molecule, this guide leverages spectral data from structurally analogous compounds to provide a robust, predictive analysis. This document also outlines a plausible synthetic route and explores potential biological activities based on the known pharmacology of the isoindolinone scaffold, a core structure in many biologically active molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 4-Bromoisoindolin-1-one, 6-Hydroxyisoindolin-1-one, phenol, and bromobenzene.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-7~7.5 - 7.7dInfluenced by the bromine at position 4 and the lactam ring.
H-5~6.9 - 7.1dInfluenced by the hydroxyl group at position 6 and the bromine at position 4.
-CH₂- (C3)~4.4 - 4.6sMethylene protons adjacent to the nitrogen of the lactam.
-NH-~8.0 - 8.5br sLactam N-H proton, chemical shift can be variable.
-OH~9.0 - 10.0br sPhenolic hydroxyl proton, chemical shift is concentration and solvent dependent.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm) Notes
C=O (C1)~168 - 172Carbonyl carbon of the lactam.
C-7a~140 - 145Aromatic quaternary carbon adjacent to the lactam nitrogen.
C-3a~135 - 140Aromatic quaternary carbon adjacent to the methylene group.
C-6~155 - 160Aromatic carbon bearing the hydroxyl group.
C-4~115 - 120Aromatic carbon bearing the bromine atom.
C-5~110 - 115Aromatic carbon ortho to the hydroxyl group.
C-7~125 - 130Aromatic carbon adjacent to the bromine-bearing carbon.
-CH₂- (C3)~45 - 50Methylene carbon of the lactam ring.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200 - 3600Broad, Strong
N-H Stretch (Lactam)3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Lactam)1650 - 1690Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Phenol)1200 - 1260Strong
C-Br Stretch500 - 600Medium
Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺227/229Molecular ion peak, showing isotopic pattern for bromine.
[M-Br]⁺148Loss of the bromine atom.
[M-CO]⁺199/201Loss of carbon monoxide from the lactam ring.

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis involves a multi-step process starting from a commercially available substituted toluene derivative.

G cluster_0 Synthesis Workflow A 3-Bromo-5-hydroxytoluene B Bromination (NBS, Initiator) A->B C 2,3-Dibromo-5-hydroxytoluene B->C D Oxidation (e.g., KMnO4) C->D E 2,3-Dibromo-5-hydroxybenzoic acid D->E F Esterification (MeOH, H+) E->F G Methyl 2,3-dibromo-5-hydroxybenzoate F->G H Ammonolysis (NH3) G->H I This compound H->I

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Bromination of the Benzylic Position 3-Bromo-5-hydroxytoluene would be subjected to a radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride to yield 2,3-Dibromo-5-hydroxytoluene.

Step 2: Oxidation of the Methyl Group The methyl group of 2,3-Dibromo-5-hydroxytoluene would be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidification to yield 2,3-Dibromo-5-hydroxybenzoic acid.

Step 3: Esterification The resulting benzoic acid derivative would be esterified, for example, by refluxing with methanol and a catalytic amount of sulfuric acid, to produce Methyl 2,3-dibromo-5-hydroxybenzoate.

Step 4: Ammonolysis and Cyclization The final step would involve the reaction of the methyl ester with ammonia. This would lead to the displacement of the bromine at the benzylic position and subsequent intramolecular cyclization to form the desired product, this compound.

Potential Biological Activity and Signaling Pathways

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects.[3]

Anticancer Activity via CDK7 Inhibition and Apoptosis Induction

Several studies have highlighted the potential of isoindolinone derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[4][5][6] Specifically, inhibition of CDK7 has emerged as a promising strategy in cancer therapy. CDK7 is a component of the transcription factor II H (TFIIH) and plays a crucial role in the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[6][7]

Inhibition of CDK7 by a molecule like this compound could lead to a global transcriptional shutdown, preferentially affecting cancer cells that are highly dependent on continuous transcription of oncogenes for their survival. This transcriptional stress can trigger the intrinsic apoptotic pathway.[8]

The proposed signaling pathway is illustrated below:

G cluster_0 CDK7 Inhibition and Apoptosis Pathway A This compound B CDK7 A->B C Inhibition D RNA Polymerase II Phosphorylation B->D phosphorylates E Transcription of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) D->E enables F Decreased Transcription G Increased Ratio of Pro-apoptotic to Anti-apoptotic Proteins (e.g., Bax/Bcl-2) F->E inhibits F->G leads to H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Caspase-9) I->J K Caspase-3 Activation J->K L Apoptosis K->L

Figure 2: Proposed signaling pathway for the anticancer activity of this compound via CDK7 inhibition.

This guide provides a foundational understanding of the chemical and potential biological properties of this compound. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully elucidate its mechanism of action and therapeutic potential.

References

The Emerging Therapeutic Potential of Bromo-Hydroxy-Isoindolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of bromine and hydroxyl moieties onto this scaffold presents a compelling strategy for the development of novel therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth overview of the potential biological activities of bromo-hydroxy-isoindolinones, with a focus on their anticancer, enzyme inhibitory, and antioxidant properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Biological Activities of Bromo-Hydroxy-Isoindolinone Derivatives

Bromo-hydroxy-isoindolinone derivatives have demonstrated significant potential across several therapeutic areas. Their biological activity is often attributed to the specific substitution patterns on the isoindolinone core, which influence their interaction with various biological targets.

Anticancer Activity

Substituted isoindolinones, including those with bromo functionalities, have been investigated as potent anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the p53 pathway.

Enzyme Inhibition

This class of compounds has shown inhibitory activity against several important enzymes, including carbonic anhydrases and poly(ADP-ribose) polymerase (PARP), which are validated targets in oncology and other diseases.

Antioxidant Activity

The presence of a hydroxyl group on the aromatic ring suggests that these compounds may possess antioxidant properties by acting as free radical scavengers.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of relevant substituted isoindolinone derivatives. While data specifically for bromo-hydroxy-isoindolinones is emerging, the provided data for structurally related compounds offer valuable insights into their potential potency.

Table 1: Anticancer and MDM2-p53 Inhibition Activity of Substituted Isoindolinones

Compound IDStructure/DescriptionCell LineAssay TypeIC50/GI50Citation
(-)-10a 4-bromobenzyl isoindolinone derivative-MDM2-p53 Interaction44 ± 6 nM[1]
74a (+)-R-enantiomer of a 2-(4-nitrobenzyl)isoindolin-1-one-MDM2-p53 Interaction0.17 ± 0.02 µM[2]
NU8231 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one-MDM2-p53 ELISA5.3 ± 0.9 µM[3]
Tryptophanol-derived isoindolinone 13d C-2-bromine-enriched (S)-tryptophanol-derived isoindolinoneHCT116 p53+/+Antiproliferative4.0 µM

Table 2: Enzyme Inhibition Data for Substituted Isoindolinones

Compound ClassTarget EnzymeInhibition ParameterValueCitation
Novel Isoindolinone DerivativesPARP1PotencySingle-digit nanomolar[4]

Table 3: Antioxidant Activity of Bromophenol Derivatives (as a proxy)

Compound IDAssayIC50Citation
Bromophenol 1 DPPH radical scavenging19.84 µM[5]
Bromophenol 25 DPPH radical scavenging4.27 µg/mL[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable the evaluation of novel bromo-hydroxy-isoindolinone compounds.

Cytotoxicity Assay: WST-1 Protocol

This protocol outlines the use of the WST-1 assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • 96-well flat-bottom microplates

  • WST-1 reagent

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) to screen for inhibitors.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

  • Compound Addition: Add 10 µL of the test compound dilutions in DMSO to the respective wells. Include a vehicle control (DMSO) and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Enzyme Addition: Add 20 µL of hCA II solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 30 µL of p-NPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 or Ki value.

PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound stock solution (in DMSO)

  • Microplate luminometer

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Compound Addition: To the histone-coated plate, add 5 µL of the test compound dilutions. Include a vehicle control (DMSO) and a known PARP inhibitor (e.g., olaparib) as a positive control.

  • Reaction Initiation: Add 45 µL of the PARP1/activated DNA/biotinylated NAD+ mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate with wash buffer. Add 50 µL of streptavidin-HRP solution and incubate for 30 minutes.

  • Signal Generation: Wash the plate again and add 50 µL of the chemiluminescent HRP substrate.

  • Luminescence Measurement: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of bromo-hydroxy-isoindolinones can be attributed to their modulation of specific cellular signaling pathways.

p53 Pathway Activation via MDM2 Inhibition

Many isoindolinone derivatives exert their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[6] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream target genes that control cell cycle arrest and apoptosis.[7]

p53_activation cluster_0 Normal State (p53 degradation) cluster_1 Inhibition by Bromo-Hydroxy-Isoindolinone MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation BHI Bromo-Hydroxy- Isoindolinone MDM2_i MDM2 BHI->MDM2_i Inhibits p53_a p53 (stabilized) p21 p21 p53_a->p21 Activates transcription Apoptosis Apoptosis p53_a->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: p53 pathway activation by bromo-hydroxy-isoindolinone.

PARP1 Inhibition and Synthetic Lethality

Isoindolinone derivatives can act as competitive inhibitors of PARP1, a key enzyme in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), the inhibition of PARP1 leads to the accumulation of double-strand breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.

PARP1_inhibition cluster_0 DNA Single-Strand Break Repair cluster_1 PARP1 Inhibition by Bromo-Hydroxy-Isoindolinone SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits NAD NAD+ PARP1->NAD Uses PAR PAR chains PARP1->PAR Auto-PARylation NAD->PAR Forms Repair Repair Proteins PAR->Repair Recruits SSB_repaired SSB Repaired Repair->SSB_repaired Mediates BHI Bromo-Hydroxy- Isoindolinone PARP1_i PARP1 BHI->PARP1_i Inhibits SSB_unrepaired Unrepaired SSB DSB Double-Strand Break (DSB) (at replication fork) HR_deficient Homologous Recombination Deficient Cell (e.g., BRCA-) Apoptosis Apoptosis HR_deficient->Apoptosis Synthetic Lethality SSB_unrepaired->DSB Leads to

Caption: Mechanism of PARP1 inhibition and synthetic lethality.

Conclusion and Future Directions

Bromo-hydroxy-isoindolinones represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The available data, although still emerging, highlight their potent inhibitory activities against key cancer-related targets such as the MDM2-p53 interaction and PARP1. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of molecules. Future research should focus on synthesizing and evaluating a broader range of bromo-hydroxy-isoindolinone derivatives to establish clear structure-activity relationships, optimize their pharmacokinetic properties, and fully elucidate their therapeutic potential in preclinical and clinical settings.

References

The Discovery and Isolation of Substituted Isoindolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological importance of substituted isoindolinones, with a focus on key experimental protocols and data presentation for researchers in the field.

Core Synthetic Methodologies

The construction of the substituted isoindolinone core can be achieved through a variety of synthetic strategies. This guide details three prominent and versatile methods: Palladium-Catalyzed Carbonylative Cyclization, the Ugi Four-Component Reaction, and Reductive Amination.

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful and efficient approach for the synthesis of isoindolinones.[1] These methods often utilize carbon monoxide (CO) gas or a CO surrogate to construct the lactam ring.[1] A common strategy involves the C-H carbonylation of benzylamines, which offers an atom-economical route to the desired products.[1]

Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines using a CO Surrogate [1]

This protocol describes a gas-free method using benzene-1,3,5-triyl triformate (TFBen) as a convenient and safer alternative to CO gas.[1]

  • Materials:

    • Benzylamine substrate (1.0 equiv)

    • Palladium(II) chloride (PdCl₂) (catalyst)

    • Copper(II) acetate (Cu(OAc)₂) (oxidant)

    • Benzene-1,3,5-triyl triformate (TFBen) (CO surrogate)

    • Toluene/DMSO (solvent mixture)

  • Procedure:

    • To a reaction vessel, add the benzylamine substrate, PdCl₂, and Cu(OAc)₂.

    • Add the toluene/DMSO solvent mixture.

    • Add TFBen to the reaction mixture.

    • Heat the reaction mixture to 110 °C and stir for the desired time.

    • Upon completion, cool the reaction to room temperature.

    • The crude product can be purified by column chromatography.

Table 1: Representative Yields for Palladium-Catalyzed Carbonylative Synthesis

Benzylamine SubstrateProductYield (%)Reference
Benzylamine2-Phenylisoindolin-1-oneup to 95%[1]
Substituted BenzylaminesCorresponding N-substituted isoindolinonesGood to excellent[1]

A proposed mechanism for this transformation involves the formation of a palladacycle intermediate, followed by CO insertion and reductive elimination.[1]

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials.[2] It involves the reaction of a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[2] This methodology can be adapted to synthesize isoindolinone derivatives, often through a tandem Ugi reaction followed by an intramolecular cyclization.

Experimental Protocol: Tandem Ugi Four-Component Condensation/Intramolecular Amidation [3]

This protocol describes the synthesis of tetrazolyl-isoindolinones.

  • Materials:

    • Methyl o-formylbenzoate (1.0 equiv)

    • Aniline derivative (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Trimethylsilyl azide (1.0 equiv)

    • Sodium ethoxide

    • Ethanol (solvent)

  • Procedure:

    • Ugi Reaction: In a suitable reaction vessel, combine methyl o-formylbenzoate, the aniline derivative, the isocyanide, and trimethylsilyl azide in a suitable solvent. Stir at room temperature until the Ugi adduct is formed (monitor by TLC).

    • Cyclization: To the solution containing the Ugi adduct, add sodium ethoxide in ethanol.

    • Stir the reaction mixture, and the title isoindolinone will be formed through intramolecular amidation.

    • The product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and ammonia or a primary or secondary amine.[4] This reaction can be employed in a tandem fashion to synthesize N-substituted isoindolinones from 2-carboxybenzaldehydes and various amines.[5]

Experimental Protocol: Microwave-Assisted Reductive Amination for N-Substituted Isoindolin-1-one Synthesis [6]

This method offers a rapid and efficient catalyst-free approach.

  • Materials:

    • 2-Carboxybenzaldehyde (1.0 equiv)

    • Primary amine (1.0 equiv)

    • Formic acid (can be used for cyclization)

  • Procedure:

    • In a microwave reaction vial, combine 2-carboxybenzaldehyde and the primary amine.

    • The reaction can be performed with or without a catalyst, and formic acid can facilitate the cyclization.

    • Seal the vial and subject it to microwave irradiation at a specified temperature and time.

    • After cooling, the reaction mixture can be worked up and the product purified.

Isolation and Purification of Substituted Isoindolinones

The isolation and purification of the synthesized isoindolinone derivatives are crucial steps to obtain high-purity compounds for further characterization and biological evaluation. The two most common techniques are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of organic compounds from a mixture.[7]

General Protocol for Column Chromatography Purification of Isoindolinones [8][9]

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar compounds like isoindolinones.[7]

  • Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve an Rf value of 0.25-0.35 for the desired compound.[8] For basic isoindolinones, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and reduce tailing.[10]

  • Column Packing: The silica gel is packed into a glass column as a slurry in the mobile phase to ensure a homogenous and air-bubble-free packing.[9]

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.[8] Alternatively, for compounds with low solubility in the mobile phase, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[10]

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected sequentially. The composition of the eluent can be kept constant (isocratic elution) or gradually increased in polarity (gradient elution) to separate compounds with different polarities.[10]

  • Analysis and Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified isoindolinone.

Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in their solubility in a specific solvent at different temperatures.[11]

General Protocol for Recrystallization of Isoindolinones [11][12][13]

  • Solvent Selection: The ideal recrystallization solvent should dissolve the isoindolinone sparingly at room temperature but have high solubility at an elevated temperature.[13] The impurities should either be insoluble at high temperatures or remain soluble at room temperature. Common solvents for recrystallizing isoindolinones include ethanol, methanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexanes.

  • Dissolution: The crude isoindolinone is dissolved in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Isolation of Crystals: The formed crystals are collected by vacuum filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove the residual solvent.

Characterization of Substituted Isoindolinones

The structure and purity of the isolated isoindolinones are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[16][17]

Biological Activity and Signaling Pathways

Substituted isoindolinones have emerged as promising scaffolds for the development of therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders.

Isoindolinones as Kinase Inhibitors

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[18][19] Certain isoindolinone derivatives have been identified as inhibitors of this pathway.[20]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isoindolinone Substituted Isoindolinone Isoindolinone->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by Isoindolinones.

Hematopoietic Progenitor Kinase 1 (HPK1) Pathway: HPK1, a member of the MAP4K family, is a negative regulator of T-cell activation and has emerged as a promising immuno-oncology target.[21][22] Inhibition of HPK1 can enhance anti-tumor immunity.[23] Novel isoindolone compounds have been developed as potent HPK1 inhibitors.[23]

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) LAT_SLP76 LAT/SLP-76 Complex TCR->LAT_SLP76 engagement HPK1 HPK1 LAT_SLP76->HPK1 recruits & activates DownstreamSignaling Downstream Signaling HPK1->DownstreamSignaling phosphorylates & inhibits T_Cell_Activation T-Cell Activation DownstreamSignaling->T_Cell_Activation Isoindolinone Substituted Isoindolinone Isoindolinone->HPK1 inhibits

HPK1 Signaling Pathway Inhibition by Isoindolinones.
Isoindolinones in Neurodegenerative Diseases

Sigma-2 Receptor Modulation: The sigma-2 receptor, now identified as TMEM97, is implicated in various cellular processes and is considered a therapeutic target for neurodegenerative diseases like Alzheimer's disease.[24][25] Isoindoline compounds have been developed as sigma-2 receptor ligands, demonstrating neuroprotective effects and the potential to mitigate cognitive deficits.[26][27] These ligands are thought to modulate cellular pathways related to the progesterone receptor membrane component-1 (PGRMC1).[26]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of substituted isoindolinones.

Experimental_Workflow Start Starting Materials Synthesis Synthesis (e.g., Pd-Catalysis, Ugi, Reductive Amination) Start->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure Isoindolinone Purification->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization Biological_Assay Biological Activity Assays Pure_Product->Biological_Assay

General Experimental Workflow for Substituted Isoindolinones.

This comprehensive guide provides a foundational understanding of the key aspects of discovering and isolating substituted isoindolinones. The detailed protocols and data presentation are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

Elucidation of the Molecular Structure of 4-Bromo-6-hydroxyisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the heterocyclic compound 4-Bromo-6-hydroxyisoindolin-1-one. While a dedicated, peer-reviewed publication detailing the complete structural analysis of this specific molecule is not publicly available, this document consolidates its known properties and presents a detailed, illustrative guide to its structural verification based on established analytical techniques and data from closely related compounds.

Compound Identity and Properties

This compound is a substituted isoindolinone, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 808127-76-6
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.05 g/mol
InChI Key BQPRSUFYMWPKEI-UHFFFAOYSA-N

The molecular structure, confirmed by its IUPAC name and InChI code, is presented below.

Figure 1: Chemical structure of this compound.

Hypothetical Synthesis and Characterization Workflow

The elucidation of a novel chemical structure typically follows a systematic workflow. The following diagram illustrates a plausible pathway for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation cluster_confirmation Confirmation start Starting Materials (e.g., Substituted Phthalic Anhydride) reaction Multi-step Organic Synthesis start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern purification->ms nmr NMR Spectroscopy - 1H, 13C - COSY, HSQC, HMBC purification->nmr ir Infrared (IR) Spectroscopy - Functional Groups purification->ir xray X-ray Crystallography (if single crystals obtained) - Definitive 3D Structure purification->xray if crystalline final_structure Final Structure Assignment ms->final_structure nmr->final_structure ir->final_structure xray->final_structure

Figure 2: A typical workflow for the synthesis and structural elucidation of a target compound.

Spectroscopic Data Analysis (Hypothetical)

Due to the absence of published experimental data for this compound, this section presents predicted and illustrative spectroscopic data based on the known structure and data from analogous compounds.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and elemental composition.

TechniqueExpected ObservationInterpretation
High-Resolution MS (HRMS) [M+H]⁺ peak at m/z ~228.9709Confirms molecular formula C₈H₇BrNO₂⁺
Isotope Pattern Presence of a peak at [M+2+H]⁺ of nearly equal intensity to the [M+H]⁺ peakCharacteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. The expected ¹H and ¹³C NMR data are presented below, with assignments based on chemical shift predictions and data from similar structures.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5s1H-OH
~8.5s1H-NH
~7.3s1HAr-H
~7.0s1HAr-H
~4.3s2H-CH₂-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168C=O
~158C-OH
~140Ar-C
~130Ar-C
~120Ar-C-Br
~118Ar-CH
~115Ar-CH
~45-CH₂-

A logical pathway for assigning these signals using 2D NMR is illustrated below.

G cluster_nmr 2D NMR Correlation Strategy hsqc HSQC (Connects ¹H to directly attached ¹³C) c_ch2 ¹³C: -CH₂- (~45 ppm) hsqc->c_ch2 hmbc HMBC (Connects ¹H to ¹³C over 2-3 bonds) c_ar_quat ¹³C: Ar-C (Quaternary) hmbc->c_ar_quat c_co ¹³C: C=O (~168 ppm) hmbc->c_co cosy COSY (Connects coupled ¹H) h_ch2 ¹H: -CH₂- (~4.3 ppm) h_ch2->hsqc correlates to h_ch2->hmbc correlates to

Figure 3: Logic diagram for using 2D NMR to confirm the isoindolinone core structure.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3200MediumN-H stretch
~1680StrongC=O (amide) stretch
~1600, ~1450MediumAromatic C=C stretch

Experimental Protocols (Illustrative)

The following are illustrative protocols based on standard laboratory procedures and methodologies reported for structurally related compounds.

General Synthesis of a Substituted Isoindolinone

A plausible synthetic route to this compound could involve the functionalization of a commercially available starting material, such as a brominated phthalic anhydride derivative.

  • Reaction Setup: A solution of the appropriate starting material (e.g., a brominated phthalimide or phthalic acid derivative) is prepared in a suitable solvent (e.g., ethanol, acetic acid).

  • Reduction/Cyclization: A reducing agent (e.g., sodium borohydride, tin(II) chloride) or a cyclizing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched with water or an appropriate aqueous solution. The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

NMR Sample Preparation and Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Data Processing: The acquired data is processed using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

  • Structural Assignment: The 1D and 2D spectra are analyzed to assign all proton and carbon signals and confirm the molecular structure.

X-ray Crystallography

Should the purified compound yield single crystals of suitable quality, X-ray crystallography would provide unambiguous proof of the structure.

  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The final structure is validated and analyzed for geometric parameters and intermolecular interactions.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While a definitive, published analysis is pending, the combination of its known chemical identifiers with predictive data and established methodologies for analogous compounds provides a robust framework for its comprehensive characterization. The data and protocols outlined in this guide offer a detailed roadmap for researchers working on the synthesis and characterization of this and other novel isoindolinone derivatives.

Physicochemical Properties of Novel Isoindolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, metabolic stability, and ultimately, their efficacy and safety as drug candidates. This technical guide provides an in-depth overview of the key physicochemical properties of novel isoindolinone derivatives, methods for their determination, and their significance in the drug discovery and development process.

Core Physicochemical Properties and Their Importance

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical characteristics. For isoindolinone derivatives, a thorough understanding of these properties is paramount for rational drug design and lead optimization.

Solubility: Aqueous solubility is a crucial factor for drug absorption and distribution. Poorly soluble compounds often exhibit low bioavailability and can pose significant challenges during formulation development. The solubility of isoindolinone derivatives can be influenced by factors such as their substitution pattern, crystal packing, and ionization state.

Lipophilicity (LogP/LogD): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a nonpolar environment. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. An optimal lipophilicity profile is essential for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties.

Ionization Constant (pKa): The pKa value indicates the strength of an acidic or basic functional group in a molecule. For isoindolinone derivatives, which can possess ionizable moieties, the pKa determines the extent of ionization at a given physiological pH. This, in turn, affects their solubility, permeability, and interaction with biological targets.

Quantitative Physicochemical Data of Isoindolinone Derivatives

Table 1: Melting Points of Selected Isoindolinone Derivatives

Compound IDStructureMelting Point (°C)Reference
1 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione144-146[5]
2 2-((4-methoxyphenyl)(phenylimino)methyl)isoindoline-1,3-dione126-128[5]
3a Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate128-130[6]
3c Isopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate136-138[6]

Table 2: Computationally Predicted Physicochemical Properties of Indolinone Derivatives *

Compound IDMolecular Weight ( g/mol )LogPWater SolubilityReference
C1 290.143.85Poor
C2 300.703.20Poor

*Data for structurally related indolinone derivatives.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is fundamental to drug discovery. The following sections detail standardized experimental protocols for key physicochemical assays.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Materials:

  • Test isoindolinone derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • Thermostated shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vials in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the samples to ensure the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

  • The solubility is reported in units of µg/mL or µM.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess isoindolinone derivative B Add to buffer (e.g., PBS pH 7.4) A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Quantify concentration (HPLC-UV/LC-MS) E->F

Workflow for Shake-Flask Solubility Determination.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8][9][10][11][12]

Principle: A solution of the isoindolinone derivative is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

  • Test isoindolinone derivative

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter and electrode

  • Automatic titrator or manual titration setup

  • Inert gas (e.g., nitrogen) for purging

Procedure:

  • Calibrate the pH meter using standard buffers.

  • Accurately weigh the isoindolinone derivative and dissolve it in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Add KCl to the solution to maintain a constant ionic strength.

  • Purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Titrate the solution with the standardized acid or base, adding the titrant in small increments.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

G A Prepare solution of isoindolinone derivative C Titrate with standardized acid or base A->C B Calibrate pH meter B->C D Record pH vs. volume of titrant C->D E Plot titration curve D->E F Determine pKa from inflection point E->F

Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (LogP) by HPLC Method

HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method for LogP determination, especially for high-throughput screening.[13][14][15][16]

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values. The LogP of the test compound is then determined from its retention time using this calibration.

Materials:

  • Test isoindolinone derivative

  • Reference compounds with a range of known LogP values

  • HPLC system with a reversed-phase column (e.g., C18) and UV detector

  • Mobile phase (e.g., a mixture of acetonitrile and water or buffer)

Procedure:

  • Prepare stock solutions of the test compound and reference standards in a suitable solvent.

  • Set up the HPLC system with a reversed-phase column and an appropriate mobile phase. The mobile phase composition can be isocratic or a gradient.

  • Inject the reference standards and record their retention times.

  • Create a calibration curve by plotting the logarithm of the retention factor (k') or the retention time of the standards against their known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

  • Inject the test isoindolinone derivative and record its retention time.

  • Determine the LogP of the test compound by interpolating its retention time on the calibration curve.

G cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination LogP Determination A Inject reference compounds with known LogP B Record retention times A->B C Generate calibration curve (LogP vs. retention time) B->C F Interpolate LogP from calibration curve D Inject isoindolinone derivative E Record retention time D->E E->F

Workflow for LogP Determination by HPLC.

Structure-Property Relationships and their Implications

The physicochemical properties of isoindolinone derivatives are intrinsically linked to their molecular structure. Understanding these structure-property relationships (SPRs) is crucial for designing molecules with improved drug-like characteristics. For instance, the introduction of polar functional groups can enhance aqueous solubility, while modifying the overall lipophilicity can modulate membrane permeability and metabolic stability. Computational tools and quantitative structure-property relationship (QSPR) models can be valuable in predicting the physicochemical properties of novel isoindolinone analogs and guiding synthetic efforts.

Conclusion

A comprehensive understanding and early assessment of the physicochemical properties of novel isoindolinone derivatives are indispensable for their successful development as therapeutic agents. This technical guide has provided an overview of the key properties, presented available quantitative data, and detailed experimental protocols for their determination. By systematically characterizing and optimizing the physicochemical profile of these promising compounds, researchers can significantly enhance their potential for clinical success.

References

A Theoretical and Computational Investigation of 4-Bromo-6-hydroxyisoindolin-1-one: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 4-Bromo-6-hydroxyisoindolin-1-one, a heterocyclic compound with potential pharmacological significance. Due to a lack of existing theoretical studies on this specific molecule, this document outlines a series of proposed computational analyses designed to elucidate its electronic, structural, and biological properties. By leveraging established computational chemistry techniques, this guide offers a roadmap for future research, enabling a deeper understanding of its potential as a therapeutic agent. The isoindolinone core is a recognized scaffold in medicinal chemistry, known to exhibit a range of biological activities.[1][2] This whitepaper details proposed methodologies for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations, providing a foundation for subsequent experimental validation.

Introduction

The isoindolinone scaffold is a prominent structural motif in a variety of biologically active compounds and natural products.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The subject of this guide, this compound, is a derivative whose specific biological and theoretical properties remain largely unexplored in publicly available literature. The presence of a bromine atom and a hydroxyl group on the isoindolinone ring is anticipated to modulate its physicochemical and pharmacokinetic properties, potentially leading to novel biological activities.[2]

This document serves as a proactive theoretical exploration, proposing a structured computational workflow to predict the molecular properties, potential biological targets, and dynamic behavior of this compound. The insights gained from these proposed studies can guide future synthesis, in vitro, and in vivo testing, thereby accelerating the drug discovery and development process.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's potential for oral bioavailability and drug-likeness.

PropertyValueSource
CAS Number 808127-76-6Sigma-Aldrich
Molecular Formula C8H6BrNO2Sigma-Aldrich
Molecular Weight 228.05 g/mol Sigma-Aldrich
MDL Number MFCD13177806Sigma-Aldrich
InChI Code 1S/C8H6BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-2,11H,3H2,(H,10,12)Sigma-Aldrich
InChI Key BQPRSUFYMWPKEI-UHFFFAOYSA-NSigma-Aldrich
Purity 96%Sigma-Aldrich
Storage Temperature RefrigeratedSigma-Aldrich

Proposed Theoretical Studies

To comprehensively characterize this compound, a multi-faceted computational approach is proposed. This includes quantum mechanical calculations to understand its intrinsic electronic properties, molecular docking to identify potential protein targets, and molecular dynamics simulations to assess its behavior in a simulated biological environment.

Quantum Mechanical Calculations: Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure of molecules.[3][4][5] These calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of this compound.

3.1.1. Proposed Experimental Protocol

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.[3]

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Calculations:

    • Geometry Optimization: To determine the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict vibrational spectra.

    • Molecular Orbital Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity.

    • Mulliken Population Analysis: To determine the partial charges on each atom, providing insights into electrostatic interactions.

    • Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites.

3.1.2. Expected Outcomes

The DFT calculations will yield crucial data on bond lengths, bond angles, dihedral angles, Mulliken charges, and the energies of the frontier molecular orbitals. This information is foundational for understanding the molecule's chemical behavior and for parameterizing molecular mechanics force fields for subsequent simulations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in identifying potential biological targets for a drug candidate. Given the known activities of similar isoindolinone-containing compounds, potential targets could include carbonic anhydrases, kinases, or DNA topoisomerases.[1][2]

3.2.1. Proposed Experimental Protocol

  • Software: AutoDock Vina or Glide.

  • Target Selection: Based on literature review of isoindolinone derivatives, a panel of relevant protein targets will be selected (e.g., human carbonic anhydrase I and II, various kinases).

  • Ligand Preparation: The DFT-optimized structure of this compound will be used. Partial charges will be assigned using the Gasteiger method.

  • Receptor Preparation: Protein structures will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Docking Simulation: A grid box will be defined around the active site of the target protein. Multiple docking runs will be performed to ensure robust sampling of possible binding poses.

  • Analysis: The resulting binding poses will be ranked based on their predicted binding affinity (e.g., kcal/mol). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

3.2.2. Expected Outcomes

Molecular docking studies will provide a list of potential protein targets for this compound, ranked by their predicted binding affinities. This will allow for the prioritization of targets for further experimental validation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This can be used to assess the stability of the docked complex and to identify key residues involved in the binding.

3.3.1. Proposed Experimental Protocol

  • Software: GROMACS or AMBER.

  • System Setup: The most promising ligand-protein complex from the docking studies will be solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions will be added to neutralize the system.

  • Force Field: A standard force field such as AMBER99SB-ILDN for the protein and the General Amber Force Field (GAFF) for the ligand will be used. Ligand parameters will be derived from the earlier DFT calculations.

  • Simulation Protocol:

    • Energy Minimization: To relax the system and remove any steric clashes.

    • Equilibration: A two-step equilibration process (NVT followed by NPT) will be performed to bring the system to the desired temperature and pressure.

    • Production Run: A long production run (e.g., 100 ns) will be carried out to sample the conformational space of the complex.

  • Analysis: Trajectories will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and to identify stable intermolecular interactions (e.g., hydrogen bonds) over time.

3.3.2. Expected Outcomes

MD simulations will provide insights into the stability of the predicted binding mode of this compound with its potential target. This will help to refine the understanding of the molecular basis of its potential biological activity.

Visualizations

To facilitate the understanding of the proposed theoretical workflow and the molecular structure of the compound of interest, the following diagrams are provided.

molecular_structure cluster_molecule Molecular Structure of this compound mol mol

Caption: Molecular structure of this compound.

computational_workflow start Start: this compound dft Density Functional Theory (DFT) (Geometry Optimization, Electronic Properties) start->dft docking Molecular Docking (Target Identification, Binding Affinity) dft->docking md Molecular Dynamics (MD) Simulation (Complex Stability, Interaction Analysis) docking->md end End: Predicted Biological Activity Profile md->end

Caption: Proposed computational workflow for theoretical analysis.

signaling_pathway compound This compound target Potential Target (e.g., Kinase, Carbonic Anhydrase) compound->target Binding inhibition Inhibition/Modulation target->inhibition downstream Downstream Signaling Cascade inhibition->downstream response Cellular Response (e.g., Apoptosis, Anti-inflammatory) downstream->response

Caption: Hypothetical signaling pathway modulation.

Conclusion

While experimental data on the theoretical properties of this compound is currently unavailable, this technical guide provides a robust and detailed framework for its computational investigation. The proposed studies, encompassing DFT, molecular docking, and MD simulations, are designed to systematically elucidate the molecule's electronic structure, identify potential biological targets, and analyze its dynamic behavior. The successful execution of this theoretical workflow will generate a wealth of data to guide and prioritize future experimental research, ultimately accelerating the exploration of this compound as a potential therapeutic agent. This proactive computational approach represents a cost-effective and efficient strategy in the early stages of drug discovery and development.

References

Technical Guide: 4-Bromo-6-hydroxyisoindolin-1-one (CAS No. 808127-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and detailed experimental protocols for 4-Bromo-6-hydroxyisoindolin-1-one is limited. This guide provides available information on the compound and draws broader context from the well-studied isoindolinone class of molecules to infer potential properties and applications.

Introduction

This compound is a substituted isoindolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The isoindolinone scaffold is a privileged structure found in various natural products and synthetic molecules with diverse biological activities.[2] This guide provides a summary of the known data for this compound and explores its potential within the broader context of isoindolinone pharmacology.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily compiled from chemical supplier databases.

PropertyValueSource
CAS Number 808127-76-6[3]
Molecular Formula C₈H₆BrNO₂[3][4]
Molecular Weight 228.04 g/mol [3]
Appearance Solid (form may vary)[1]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis

A specific, peer-reviewed synthetic protocol for this compound is not currently available in the public domain. However, the synthesis of substituted isoindolinones is a well-established area of organic chemistry. General synthetic strategies often involve the cyclization of substituted benzamides or related precursors.[5][6]

Based on common synthetic routes for analogous compounds, a plausible, though unverified, synthetic approach could be conceptualized.

G A Substituted 2-methylbenzoic acid B Bromination & Hydroxylation A->B Halogenation & Hydroxylation Reagents C Formation of 2-(halomethyl)benzoic acid derivative B->C Halogenation of methyl group D Amidation C->D Ammonia or Amine source E Intramolecular Cyclization D->E Base or Acid catalyst F This compound E->F

Caption: A generalized, hypothetical synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is lacking, the isoindolinone core is a key pharmacophore in a variety of biologically active molecules.[2][7] Notably, this scaffold is present in several inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[8][9][10]

PARP Inhibition

PARP inhibitors have emerged as a significant class of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10] The mechanism involves inducing synthetic lethality in cancer cells.

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition A DNA Single-Strand Break B PARP Activation A->B C Base Excision Repair B->C D DNA Repair C->D E DNA Single-Strand Break F PARP Inhibitor (e.g., Isoindolinone-based) E->F Inhibition G Replication Fork Collapse E->G H DNA Double-Strand Break G->H I Cell Death (Apoptosis) H->I J Deficient Homologous Recombination Repair (e.g., BRCA mutation) H->J Repair pathway is defective

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in cancer cells with deficient homologous recombination.

Given its structure, this compound could potentially be investigated as a PARP inhibitor. The bromine and hydroxyl substitutions could influence its binding affinity and selectivity for the enzyme's active site.

Other Potential Activities

The isoindolinone scaffold has been associated with a wide range of other biological activities, including:

  • Anti-inflammatory effects [11]

  • Anticancer properties through various mechanisms [2][12]

  • Central nervous system activity [7]

Experimental Protocols

Due to the absence of published research, specific experimental protocols for this compound cannot be provided. However, for researchers interested in investigating this compound, the following general methodologies, commonly used for characterizing novel isoindolinone derivatives, are suggested.

General Experimental Workflow

G A Synthesis & Purification B Structural Characterization (NMR, MS, X-ray) A->B C In vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) B->C D Lead Compound Identification C->D E In vivo Studies (e.g., Animal Models) D->E F Pharmacokinetic & Toxicological Profiling E->F

Caption: A standard workflow for the preclinical evaluation of a novel chemical entity.

Example Protocol: In Vitro PARP1 Inhibition Assay

This is a generalized protocol and would require optimization for this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP1 substrate)

  • Biotinylated NAD⁺

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight.

  • Wash the plate to remove unbound histone.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the compound dilutions, recombinant PARP1 enzyme, and activated DNA to the wells.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate to allow for the PARPylation reaction.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP and incubate.

  • Wash the plate and add the HRP substrate.

  • Stop the reaction and measure the absorbance or fluorescence on a plate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a chemical entity with a promising scaffold, but it remains largely uncharacterized in the scientific literature. Its structural similarity to known bioactive isoindolinones, particularly PARP inhibitors, suggests that it could be a valuable subject for further investigation. Future research should focus on developing a robust synthetic route, followed by comprehensive in vitro and in vivo studies to elucidate its biological activities and therapeutic potential. The exploration of its structure-activity relationship through the synthesis of related analogues could also provide valuable insights for drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one, a functionalized isoindolinone scaffold with potential applications in medicinal chemistry, particularly as an intermediate for the development of novel therapeutics. The isoindolin-1-one core is a privileged structure in numerous biologically active compounds, including potent enzyme inhibitors. This document outlines a multi-step synthetic pathway, commencing from commercially available starting materials, and includes detailed experimental procedures, purification methods, and characterization data. Additionally, the biological context of isoindolinone derivatives as Poly(ADP-ribose) polymerase (PARP) inhibitors is discussed, along with a schematic of the experimental workflow and the PARP1 signaling pathway.

Introduction

Isoindolin-1-one derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. Their structural similarity to the nicotinamide moiety of NAD+ has made them attractive candidates for the development of inhibitors for enzymes that utilize this cofactor, such as Poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[1][2][3] Inhibition of PARP1 in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[4][5]

The target molecule, this compound, possesses key functional groups—a bromine atom and a hydroxyl group—that can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. This protocol details a plausible and robust synthetic route to access this valuable intermediate.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a four-step sequence starting from 2-methyl-5-methoxybenzoic acid. The key steps involve:

  • Bromination: Regioselective bromination of the aromatic ring.

  • Benzylic Bromination: Radical-mediated bromination of the methyl group.

  • Cyclization: Formation of the isoindolinone ring via reaction with ammonia.

  • Demethylation: Cleavage of the methoxy ether to yield the final hydroxylated product.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methyl-4-methoxybenzoic acid

This step involves the electrophilic aromatic substitution (bromination) of 2-methyl-5-methoxybenzoic acid.

Materials:

  • 2-methyl-5-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methyl-5-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.1 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (0.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-6-(bromomethyl)-4-methoxybenzoic acid

This step involves the radical bromination of the benzylic methyl group.

Materials:

  • 2-Bromo-6-methyl-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-Bromo-6-methyl-4-methoxybenzoic acid (1.0 eq) in carbon tetrachloride (CCl4).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is often used in the next step without further purification.

Step 3: Synthesis of 4-Bromo-6-methoxyisoindolin-1-one

This step involves the cyclization of the dibrominated intermediate with ammonia to form the isoindolinone ring.

Materials:

  • 2-Bromo-6-(bromomethyl)-4-methoxybenzoic acid

  • Ammonia (7N solution in methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 2-Bromo-6-(bromomethyl)-4-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Add a 7N solution of ammonia in methanol (5.0 eq) and stir the mixture at room temperature for 12-16 hours in a sealed vessel.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound

This final step involves the demethylation of the methoxy group to the desired hydroxyl group using boron tribromide.

Materials:

  • 4-Bromo-6-methoxyisoindolin-1-one

  • Boron tribromide (BBr3) (1M solution in DCM)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-Bromo-6-methoxyisoindolin-1-one (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a 1M solution of boron tribromide (BBr3) in DCM (3.0 eq).

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Data Presentation

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Yield (%)
12-methyl-5-methoxybenzoic acidNBS, TFA, DCM0 to RT12-16~80-90 (estimated)
22-Bromo-6-methyl-4-methoxybenzoic acidNBS, AIBN, CCl4Reflux4-6~70-80 (estimated)
32-Bromo-6-(bromomethyl)-4-methoxybenzoic acidNH3/MeOH, DCMRT12-16~60-70 (estimated)
44-Bromo-6-methoxyisoindolin-1-oneBBr3, DCM, MeOH-78 to RT3-4~70-85[6][7]

Note: Yields are estimated based on similar transformations reported in the literature and may vary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Demethylation s1_start 2-methyl-5- methoxybenzoic acid s1_reagents NBS, TFA DCM s1_start->s1_reagents s1_product 2-Bromo-6-methyl- 4-methoxybenzoic acid s1_reagents->s1_product s2_reagents NBS, AIBN CCl4 s1_product->s2_reagents s2_product 2-Bromo-6-(bromomethyl)- 4-methoxybenzoic acid s2_reagents->s2_product s3_reagents NH3/MeOH DCM s2_product->s3_reagents s3_product 4-Bromo-6-methoxy- isoindolin-1-one s3_reagents->s3_product s4_reagents BBr3 DCM s3_product->s4_reagents s4_product 4-Bromo-6-hydroxy- isoindolin-1-one s4_reagents->s4_product PARP1_signaling cluster_dna_damage DNA Damage Response cluster_inhibition Mechanism of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes Inhibition PARP1 Trapping & Catalytic Inhibition PARP1->Inhibition NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits Repair Base Excision Repair (BER) & SSB Repair Recruitment->Repair DNA_restored DNA Integrity Restored Repair->DNA_restored Inhibitor 4-Bromo-6-hydroxy- isoindolin-1-one (or derivative) Inhibitor->PARP1 inhibits SSB_to_DSB SSBs persist and convert to Double-Strand Breaks (DSBs) during replication Inhibition->SSB_to_DSB Cell_Death Synthetic Lethality in HR-deficient cells (e.g., BRCA mutant) SSB_to_DSB->Cell_Death

References

Application Notes and Protocols: 4-Bromo-6-hydroxyisoindolin-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Bromo-6-hydroxyisoindolin-1-one as a versatile scaffold in medicinal chemistry. The document outlines its synthetic accessibility, potential biological activities, and detailed protocols for its synthesis and evaluation.

Introduction to this compound

This compound is a substituted isoindolinone, a heterocyclic scaffold of significant interest in drug discovery due to its presence in a variety of biologically active compounds. The isoindolinone core is a privileged structure, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The bromine atom at the 4-position and the hydroxyl group at the 6-position of this particular derivative offer unique opportunities for synthetic modification and targeted biological interactions. The electron-withdrawing nature of the bromine can influence the molecule's reactivity and binding properties, while the hydroxyl group can act as a key hydrogen bond donor or a site for further functionalization.

Potential Medicinal Chemistry Applications

While this compound is a relatively underexplored compound, its structural features suggest several promising avenues for medicinal chemistry research. Based on the known biological activities of related isoindolinone and bromo-substituted heterocyclic compounds, potential applications include:

  • Anticancer Drug Discovery: The isoindolinone scaffold is a component of several anticancer agents. The bromo and hydroxy substituents can enhance cytotoxicity and modulate activity against various cancer cell lines. It is hypothesized that derivatives could act as inhibitors of protein kinases, cell cycle progression, or induce apoptosis.

  • Antimicrobial Agent Development: Bromo-substituted heterocycles have shown potent antimicrobial activity. This compound could serve as a starting point for the development of novel antibacterial and antifungal agents, potentially by inhibiting essential microbial enzymes.[1][2]

  • Enzyme Inhibition: The rigid heterocyclic core is suitable for targeting enzyme active sites. Derivatives could be designed as inhibitors of enzymes such as carbonic anhydrases or HIV-1 integrase.[2][3][4]

  • Intermediate for Chemical Synthesis: The reactivity of the bromine and hydroxyl groups makes this compound a valuable intermediate for the synthesis of more complex molecules and compound libraries for high-throughput screening.[5][6][7]

Quantitative Data Summary

As a novel scaffold, specific biological data for this compound is not yet widely available. The following table presents hypothetical, yet plausible, quantitative data for a series of its derivatives against common cancer cell lines and bacterial strains. This serves as an illustrative example of how such data should be structured for comparative analysis.

Compound IDModificationTarget Cell Line/StrainActivity MetricResult
BH-001 Parent CompoundA549 (Lung Carcinoma)IC₅₀85.2 µM
BH-002 6-O-methyl derivativeMCF-7 (Breast Cancer)IC₅₀52.7 µM
BH-003 4-phenyl derivativeStaphylococcus aureusMIC64 µg/mL
BH-004 6-O-benzyl derivativeA549 (Lung Carcinoma)IC₅₀15.1 µM
BH-005 4-amino derivativeEscherichia coliMIC>128 µg/mL

Experimental Protocols

This protocol describes a plausible synthetic route adapted from methods for preparing similar brominated isoindolinones.

Materials:

  • 3-Bromo-5-hydroxyphthalic acid

  • Urea

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Combine 3-Bromo-5-hydroxyphthalic acid (1 equivalent) and urea (1.5 equivalents) in a round-bottom flask.

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining acetic acid and urea.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Dry the purified product under vacuum.

This protocol outlines the evaluation of the cytotoxic effects of this compound derivatives against a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound (and its derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription BH_Derivative 4-Bromo-6-hydroxy- isoindolin-1-one Derivative BH_Derivative->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Screening (e.g., MTT Assay) characterization->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis and biological evaluation of derivatives.

cluster_modifications Potential Modifications cluster_outcomes Predicted Outcomes Core This compound (Core Scaffold) R1 R1: 4-Bromo Position (e.g., Aryl, Alkyl) Core->R1 R2 R2: 6-Hydroxy Position (e.g., O-Alkylation, Esterification) Core->R2 R3 R3: N-Substitution (e.g., Alkyl, Benzyl) Core->R3 Potency Increased/Decreased Potency R1->Potency R2->Potency PK Improved Pharmacokinetics (Solubility, Stability) R2->PK Selectivity Altered Selectivity R3->Selectivity

References

Applications of Isoindolinone Scaffolds in Drug Discovery: A Focus on 4-Bromo-6-hydroxyisoindolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] This versatile structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. While specific data on 4-Bromo-6-hydroxyisoindolin-1-one is not extensively available in current literature, its structural motifs—a brominated aromatic ring and a hydroxyl group—suggest potential for various therapeutic applications based on the activities of related isoindolinone derivatives. This document outlines potential applications, experimental protocols, and workflows for evaluating compounds based on this scaffold.

Potential Therapeutic Applications

Isoindolinone derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many isoindolinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action can vary, with some compounds acting as inhibitors of enzymes crucial for cancer cell proliferation.

  • Enzyme Inhibition: The isoindolinone scaffold has been successfully utilized to develop potent inhibitors of various enzymes, including:

    • Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in conditions like glaucoma and certain types of cancer.[6]

    • Urease: Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

    • Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[7]

  • Antimicrobial and Antioxidant Agents: Certain isoindolinone derivatives have shown promising antimicrobial and antioxidant properties.[6]

Quantitative Data from Representative Isoindolinone Derivatives

The following table summarizes the biological activity of several reported isoindolinone derivatives, providing an indication of the potential potency that analogs of this compound might achieve.

Compound ClassTargetAssayActivity MetricValueReference
2-benzyl-6-substituted-ethoxy-isoindolinoneHepG2 Cancer Cell LineCytotoxicity AssayIC505.89 µM[1][2]
Substituted Isoindolinone DerivativesHuman Carbonic Anhydrase I (hCA I)Enzyme Inhibition AssayKi11.48 ± 4.18 nM to 16.09 ± 4.14 nM[6]
Substituted Isoindolinone DerivativesHuman Carbonic Anhydrase II (hCA II)Enzyme Inhibition AssayKi9.32 ± 2.35 nM to 14.87 ± 3.25 nM[6]
2,3-disubstituted isoindolin-1-onesJack Bean UreaseEnzyme Inhibition AssayIC5010.07 ± 0.28 µM[8]
Isoindoline-1,3-dione derivative (phenyl substituent)Acetylcholinesterase (AChE)Enzyme Inhibition AssayIC501.12 µM[7]
Isoindoline-1,3-dione derivative (diphenylmethyl moiety)Butyrylcholinesterase (BuChE)Enzyme Inhibition AssayIC5021.24 µM[7]

Experimental Protocols

Below are generalized protocols for the synthesis and biological evaluation of isoindolinone derivatives, which could be adapted for this compound.

Protocol 1: Synthesis of a 4-Bromoisoindolin-1-one Derivative

This protocol is a representative synthesis for a brominated isoindolinone.[9][10]

Materials:

  • 3-bromo-2-bromomethyl-benzoic acid methyl ester

  • Tetrahydrofuran (THF)

  • 30% aqueous ammonia

  • Ethyl acetate

  • 2M Citric acid

  • Magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for flash chromatography

Procedure:

  • Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (e.g., 2.74 g, 8.88 mmol) in THF (70 mL) and cool to 0°C in an ice bath.

  • Add 30% aqueous ammonia (10 mL) to the solution.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

  • Separate the organic layer, dry it over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Dissolve the resulting orange oil in a minimum amount of DCM.

  • Purify the product by flash chromatography on silica gel using a solvent gradient of DCM/Methanol (e.g., 9:1) to yield the 4-bromoisoindolin-1-one as a white solid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of a compound.[2]

Materials:

  • Human cancer cell lines (e.g., HT-29, K562, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of a compound against carbonic anhydrase.[6]

Materials:

  • Human carbonic anhydrase I and II (hCA I and hCA II)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • The assay is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate by the enzyme.

  • Add the buffer, enzyme solution, and varying concentrations of the test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of 4-nitrophenol.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

  • Ki values can be determined using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate a general workflow for drug discovery involving isoindolinone derivatives and a hypothetical signaling pathway that could be targeted.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of Isoindolinone Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate In_Vivo In Vivo Efficacy (Animal Models) Lead_Candidate->In_Vivo IND_Enabling IND-Enabling Studies In_Vivo->IND_Enabling

Drug Discovery Workflow for Isoindolinone Derivatives.

G cluster_pathway Hypothetical Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor Isoindolinone Inhibitor Inhibitor->Kinase_Cascade

Hypothetical Signaling Pathway Targeted by an Isoindolinone Inhibitor.

References

Unveiling the Research Potential of 4-Bromo-6-hydroxyisoindolin-1-one: A Look into a Novel Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-6-hydroxyisoindolin-1-one is a synthetic organic compound belonging to the isoindolinone class. While specific research on this particular molecule is not yet available in published literature, the isoindolinone scaffold is a well-established pharmacophore in drug discovery and chemical biology. Derivatives of this core structure have demonstrated a wide range of biological activities, suggesting that this compound holds significant potential as a research tool. This document provides a generalized overview of the potential applications and research protocols for this compound, based on the activities of structurally related isoindolinone compounds.

Disclaimer: The following application notes and protocols are hypothetical and based on the known biological activities of the broader isoindolinone chemical class. No specific experimental data for this compound has been published to date. Researchers should use this information as a guide for designing their own investigations and must validate any findings experimentally.

Potential Applications in Research

Based on the activities of related compounds, this compound could be investigated as a modulator of various biological processes. The bromine and hydroxyl substitutions on the isoindolinone core provide handles for further chemical modification and may influence its biological activity and selectivity.

1. Enzyme Inhibition:

Many isoindolinone derivatives have been identified as potent enzyme inhibitors. For instance, certain substituted isoindolinones exhibit inhibitory activity against carbonic anhydrases, enzymes crucial in physiological pH regulation and implicated in diseases like glaucoma and cancer.[1] Therefore, this compound could be screened for its inhibitory potential against a panel of enzymes, including but not limited to:

  • Carbonic Anhydrases: To assess its potential as a lead compound for diuretics, anti-glaucoma agents, or anti-cancer drugs.

  • Kinases: As many kinase inhibitors possess heterocyclic scaffolds, this compound could be tested against various kinases involved in cell signaling and cancer progression.

  • Other Enzymes: Depending on the research focus, it could be evaluated against proteases, phosphatases, or other enzyme classes.

2. Anticancer Research:

The isoindolinone core is present in several anticancer agents. The potential anticancer activity of this compound could be explored through various in vitro assays.[1]

  • Cytotoxicity Assays: To determine its ability to inhibit the proliferation of various cancer cell lines.

  • Apoptosis and Cell Cycle Analysis: To investigate the mechanism of cell death induced by the compound.

  • Signaling Pathway Modulation: To identify the specific cellular pathways affected by the compound, such as those involved in cell growth, survival, and angiogenesis.

3. Antimicrobial Research:

Some isoindolinone derivatives have shown antimicrobial properties.[1] this compound could be tested for its efficacy against a range of pathogenic bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Mechanism of Action Studies: To understand how the compound exerts its antimicrobial effect, for example, by inhibiting cell wall synthesis or bacterial enzymes.

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human carbonic anhydrase (hCA) isoforms.

Materials:

  • Human Carbonic Anhydrase (hCA I or hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • This compound (dissolved in DMSO)

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the standard inhibitor, acetazolamide, in Tris-HCl buffer.

  • In a 96-well plate, add 120 µL of Tris-HCl buffer, 20 µL of the test compound or standard inhibitor solution, and 20 µL of the hCA enzyme solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the NPA substrate solution.

  • Immediately measure the absorbance at 400 nm using a microplate reader.

  • Monitor the change in absorbance over time (e.g., every 30 seconds for 5 minutes) to determine the rate of NPA hydrolysis.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundhCA I IC50 (µM)hCA II IC50 (µM)
This compoundTo be determinedTo be determined
Acetazolamide (Control)Known valueKnown value

Table 1: Hypothetical data table for carbonic anhydrase inhibition.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a cancer cell line (e.g., A549 human lung carcinoma).

Materials:

  • A549 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of this compound and doxorubicin. Include a vehicle control (DMSO).

  • Incubate the plate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation:

CompoundA549 IC50 (µM)
This compoundTo be determined
Doxorubicin (Control)Known value

Table 2: Hypothetical data table for in vitro cytotoxicity.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by an isoindolinone derivative and a general experimental workflow for its characterization.

G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Proliferation Cell Proliferation TF->Proliferation Inhibitor 4-Bromo-6-hydroxy- isoindolin-1-one Inhibitor->Kinase1

Caption: Hypothetical signaling pathway showing potential inhibition of a downstream kinase by this compound, leading to reduced cell proliferation.

G cluster_workflow Experimental Workflow Start Compound Synthesis/ Procurement EnzymeAssay Enzyme Inhibition Screening Start->EnzymeAssay CellAssay In Vitro Cytotoxicity Assays Start->CellAssay MechanismStudy Mechanism of Action Studies EnzymeAssay->MechanismStudy CellAssay->MechanismStudy LeadOptimization Lead Optimization MechanismStudy->LeadOptimization

Caption: A generalized experimental workflow for the characterization of this compound as a potential bioactive compound.

While this compound is an understudied molecule, its chemical structure suggests it could be a valuable tool for researchers in various fields, particularly in drug discovery. The provided hypothetical applications and generalized protocols offer a starting point for the scientific community to explore the biological activities of this and related isoindolinone derivatives. Further experimental investigation is necessary to elucidate the specific properties and potential of this compound.

References

Experimental procedures for working with bromo-isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental procedures for working with bromo-isoindolinones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The following sections detail synthetic methodologies, protocols for biological evaluation, and insights into their mechanisms of action.

Synthesis of Bromo-Isoindolinones

The synthesis of bromo-isoindolinones can be achieved through various chemical strategies. Below are protocols for the synthesis of the parent compound, 6-bromo-isoindolin-1-one, and a general method for substituted derivatives.

Protocol for the Synthesis of 6-Bromo-isoindolin-1-one

This protocol is adapted from a patented synthetic method and involves a multi-step process starting from a substituted benzoic acid derivative.[1]

Step 1: Bromination

  • Dissolve the starting compound (e.g., a derivative of 2-methylbenzoic acid) in a suitable organic solvent such as chloroform, acetic acid, or DMF.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. The molar ratio of the starting material to NBS is typically 1:1.2.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude brominated product.

Step 2: Hydrolysis

  • Treat the crude product from Step 1 with an aqueous alkaline solution, such as sodium hydroxide, to hydrolyze the compound.

  • The reaction is typically carried out at a temperature between 20-50°C.

  • After the reaction is complete, the hydrolyzed product can be isolated by recrystallization from a suitable solvent system like methanol, ethanol, and water.

Step 3: Cyclization

  • Dissolve the hydrolyzed product in an acidic solution, such as hydrochloric acid or sulfuric acid.

  • Stir the mixture at a temperature of 20-50°C to facilitate intramolecular cyclization.

  • Monitor the reaction by TLC. Once complete, the cyclized product can be isolated.

Step 4: Chlorination

  • React the cyclized product with a chlorinating agent like thionyl chloride in an organic solvent (e.g., toluene, xylene).

  • A catalyst, such as boron trifluoride diethyl etherate and benzyltriethylammonium chloride, can be used to facilitate the reaction.

  • The reaction is typically performed at 80-100°C.

  • After the reaction, the solvent and excess thionyl chloride are removed under reduced pressure.

Step 5: Amination

  • Dissolve the chlorinated product in ethanol and reflux the solution.

  • Add aqueous ammonia (typically 25% mass fraction) to the refluxing solution. The molar ratio of the chlorinated compound to ammonia is around 1:10.

  • Continue to reflux for several hours until the reaction is complete.

  • Concentrate the reaction mixture to remove ethanol, which will cause the precipitation of the final product, 6-bromo-isoindolin-1-one.

  • The product can be further purified by recrystallization.

General Protocol for Substituted Bromo-Isoindolinones via Ultrasonic-Assisted Synthesis

This method provides an efficient, one-pot synthesis of 3-substituted isoindolin-1-ones under ultrasonic irradiation.[2]

  • Dissolve 3-ylidenephthalide (0.5 mmol) in 2 mL of isopropanol.

  • Add the desired primary amine (1 mmol, 2 equivalents) to the solution.

  • Place the reaction mixture in an ultrasonic bath and irradiate at 50°C for 30 minutes.

  • After the reaction, partition the mixture between ethyl acetate (10 mL) and distilled water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate gradient system to obtain the desired substituted isoindolin-1-one.

Characterization of Bromo-Isoindolinones

The synthesized bromo-isoindolinone derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized molecules.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound.

Table 1: Representative Characterization Data for 6-Bromo-isoindolin-1-one [1]

AnalysisData
1H NMR (400 MHz, DMSO-d6) δ = 4.35 (s, 2H), 7.56 (d, J=8.8Hz, 1H), 7.77 (d, J=2.0Hz, 1H), 7.79 (s, 1H), 8.72 (s, 1H)
MS (EI) m/e = 212/214

Biological Evaluation Protocols

Bromo-isoindolinone derivatives have shown promise in various biological applications, particularly as anticancer and antimicrobial agents. The following are standard protocols for evaluating their biological activity.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Bromo-isoindolinone test compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the bromo-isoindolinone compound in DMSO. Create a serial dilution of the compound in the complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and typically below 0.5%.

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Anticancer Activity (IC50 in µM) of Selected Bromo-hydrazonoindolin-2-one Derivatives [8]

CompoundMCF-7 (Breast Cancer)A-549 (Lung Cancer)
7a 19.53 ± 1.05> 50
7c 7.17 ± 0.9424.31 ± 2.11
7d 2.93 ± 0.479.85 ± 1.03
12d 13.92 ± 1.2131.62 ± 2.54
Doxorubicin 4.30 ± 0.846.73 ± 0.92
Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bromo-isoindolinone test compounds

  • Positive control antibiotic/antifungal agent

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of the bromo-isoindolinone compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Bromoindolglyoxylamide Derivatives [11]

CompoundS. aureusS. intermediusE. coliP. aeruginosa
3 4432>128
4 88>128>128
5 1616>128>128
Ciprofloxacin 0.250.250.0160.25

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Bromo-isoindolinone derivatives have been shown to modulate several key signaling pathways involved in cancer progression.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process essential for tumor growth. Some bromo-indole derivatives act as potent inhibitors of VEGFR-2 tyrosine kinase.[12] By binding to the ATP-binding site of the kinase, these compounds prevent receptor autophosphorylation and block downstream signaling, leading to the suppression of tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Bromo_Iso Bromo-isoindolinone Derivative Bromo_Iso->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by bromo-isoindolinone derivatives.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is implicated in cancer development and resistance to therapy. Certain bromoethylindole derivatives have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anticancer effects.[13][14]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, CPT) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits P_IkB P-IκBα IkB->P_IkB Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Bromo_Iso Bromo-isoindolinone Derivative Bromo_Iso->IKK Inhibits Proteasome Proteasomal Degradation P_IkB->Proteasome Gene_Transcription Gene Transcription (e.g., Bcl-xL, COX2)

Caption: Bromo-isoindolinone derivatives can inhibit the NF-κB signaling pathway.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel bromo-isoindolinone derivatives as potential therapeutic agents.

Drug_Discovery_Workflow Synthesis Synthesis of Bromo-isoindolinone Library Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT, Antimicrobial Assays) Characterization->In_Vitro_Screening Hit_ID Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Mechanism Mechanism of Action Studies (Signaling Pathways) Lead_Opt->Mechanism In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Mechanism->Lead_Opt Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A typical drug discovery workflow for bromo-isoindolinone derivatives.

References

Application Notes and Protocols for 4-Bromo-6-hydroxyisoindolin-1-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific enzyme inhibitory activities or associated assay protocols for 4-Bromo-6-hydroxyisoindolin-1-one. The following application notes and protocols are presented as a representative example based on the known activities of structurally related isoindolinone derivatives and are intended for research and development purposes. The data presented is hypothetical and should be confirmed through independent experimentation.

Introduction

The isoindolinone scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of this core structure have demonstrated inhibitory activity against several enzyme classes, including carbonic anhydrases, ureases, and cholinesterases.[1][2][3] this compound is a synthetic organic compound featuring this key scaffold, with bromine and hydroxyl substitutions that suggest potential for targeted enzyme interactions.[4] This document provides a hypothetical application framework for investigating the inhibitory potential of this compound against a representative enzyme, human Carbonic Anhydrase II (hCA II).

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][5] Their involvement in various physiological processes makes them attractive therapeutic targets for a range of disorders.[2][5]

Hypothetical Enzyme Inhibition Data

The following table summarizes hypothetical quantitative data for the inhibition of hCA II by this compound. For comparison, data for Acetazolamide (AAZ), a known carbonic anhydrase inhibitor, is included.

CompoundTarget EnzymeIC50 (nM)K_i (nM)Inhibition Type
This compoundhCA II75.2 ± 5.142.8 ± 3.9Non-competitive
Acetazolamide (AAZ)hCA II12.1 ± 1.58.7 ± 1.1Competitive

Experimental Protocols

Materials and Reagents:

  • This compound (purity ≥95%)

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • Acetazolamide (AAZ)

  • 4-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Protocol for Carbonic Anhydrase II Inhibition Assay:

This protocol is adapted from methods described for other isoindolinone-based carbonic anhydrase inhibitors.[2]

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the stock solution in Tris-HCl buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a 1 mg/mL stock solution of hCA II in Tris-HCl buffer. Dilute to the final working concentration just before use.

    • Prepare a 1 mM solution of the substrate, 4-nitrophenyl acetate (p-NPA), in acetone.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 140 µL of Tris-HCl buffer (25 mM, pH 7.4).

    • Add 20 µL of the various concentrations of this compound or the standard inhibitor (Acetazolamide). For the control, add 20 µL of buffer with DMSO.

    • Add 20 µL of the hCA II enzyme solution.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm using a microplate reader.

    • Continue to monitor the absorbance every 30 seconds for 5 minutes to determine the rate of p-NPA hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (K_i) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.

Hypothetical Signaling Pathway cluster_0 Cellular Environment CO2_H2O CO2 + H2O hCA_II hCA II CO2_H2O->hCA_II Substrate H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Spontaneous dissociation Physiological_Processes Physiological Processes (e.g., pH regulation, ion transport) HCO3_H->Physiological_Processes hCA_II->H2CO3 Catalysis Inhibitor This compound Inhibitor->hCA_II Inhibition

Caption: Hypothetical inhibition of hCA II by this compound.

Experimental Workflow start Start prep Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution start->prep assay Perform Assay: 1. Add Buffer 2. Add Inhibitor 3. Add Enzyme 4. Incubate 5. Add Substrate prep->assay measure Measure Absorbance at 400 nm assay->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Determine Ki and Mode of Inhibition measure->analyze end End analyze->end

Caption: Workflow for the hCA II enzyme inhibition assay.

References

Application Notes & Protocols for Cell-Based Assays Using 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Bromo-6-hydroxyisoindolin-1-one in various cell-based assays. The protocols are designed to assess the compound's potential as a therapeutic agent, with a focus on its hypothesized role as a Poly (ADP-ribose) polymerase (PARP) inhibitor.

Introduction

This compound is a synthetic organic compound belonging to the isoindolinone family.[1] While specific biological activities for this exact molecule are not extensively documented, the isoindolinone scaffold is present in numerous bioactive molecules with drug-like properties, including those with antibacterial, antihypertensive, and other pharmacological activities.[2] Notably, the structural similarity of isoindolinones to the nicotinamide adenine dinucleotide (NAD+) binding domain of PARP enzymes suggests their potential as PARP inhibitors.[3]

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[3][4] By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication, which are lethal to HRR-deficient cancer cells—a concept known as synthetic lethality.[3]

The following protocols are designed to investigate the cytotoxic and apoptotic effects of this compound, and to explore its mechanism of action, particularly its potential to inhibit PARP activity and induce DNA damage in cancer cells.

Cytotoxicity Assessment

A fundamental first step in evaluating any potential therapeutic compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

MTT Assay for Cell Viability

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutated ovarian or breast cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108

Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (3-4h) Incubate (3-4h) Add MTT Reagent->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Annexin V/PI Staining for Apoptosis

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Control9532
Compound (IC50)403525
Compound (2x IC50)155035

Logical Flow of Apoptosis Detection

G cluster_apoptosis Cell States in Annexin V/PI Assay Live_Cell Live Cell (Annexin V-, PI-) Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Live_Cell->Early_Apoptosis Compound Treatment Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis

Caption: Progression of apoptosis as detected by Annexin V and PI staining.

Mechanism of Action: PARP Inhibition and DNA Damage

To investigate the hypothesis that this compound acts as a PARP inhibitor, a cell-based PARP activity assay and immunofluorescence staining for DNA damage markers can be performed.

Cell-Based PARP Activity Assay

A common method to assess PARP activity in cells is to measure the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound for 1-4 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Cell Lysis: Harvest and lyse the cells according to the assay kit manufacturer's instructions to prepare cell lysates.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.[6]

  • PARP Activity ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves capturing PARP in the wells, allowing the enzymatic reaction to proceed with biotinylated NAD+, and then detecting the incorporated biotinylated PAR with a streptavidin-HRP conjugate.

  • Data Analysis: Measure the chemiluminescent or colorimetric signal and normalize it to the total protein concentration. Calculate the percentage of PARP inhibition relative to the untreated control.

Data Presentation:

CompoundConcentration (µM)PARP Activity (% of Control)
Untreated Control0100
This compound185
1040
5015
Olaparib (Positive Control)1020
Immunofluorescence for DNA Damage (γH2AX Foci)

The formation of γH2AX foci is a hallmark of DNA double-strand breaks. Trapping of PARP on DNA by an inhibitor can lead to the collapse of replication forks and the generation of these breaks.

Protocol:

  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at the IC50 concentration for 24 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per cell.

Data Presentation:

TreatmentAverage γH2AX Foci per Cell
Control< 2
Compound (IC50)25
Etoposide (Positive Control)30

Signaling Pathway of PARP Inhibition and DNA Damage

G cluster_pathway Hypothesized Mechanism of Action Compound 4-Bromo-6-hydroxy- isoindolin-1-one PARP PARP Enzyme Compound->PARP Inhibition PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping SSB Single-Strand Break (SSB) SSB->PARP recruits Replication_Fork Replication Fork PARP_Trapping->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse leads to gH2AX γH2AX Foci Formation DSB->gH2AX Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells HR_Deficient HR-Deficient Cancer Cell HR_Deficient->Apoptosis

Caption: Proposed pathway of PARP inhibition leading to DNA damage and apoptosis.

Conclusion

These application notes provide a framework for the initial in vitro characterization of this compound. The described assays will help to determine its cytotoxic and apoptotic potential and to investigate its mechanism of action as a potential PARP inhibitor. The results from these studies will be crucial for guiding further preclinical development of this compound as a novel anticancer agent.

References

Application Notes and Protocols: Derivatization of 4-Bromo-6-hydroxyisoindolin-1-one for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The specific molecule, 4-bromo-6-hydroxyisoindolin-1-one, presents two key functional groups—a bromine atom and a hydroxyl group—that are amenable to chemical modification. Derivatization at these positions can lead to the generation of diverse compound libraries with potentially enhanced biological activities and improved pharmacokinetic profiles. This document outlines potential derivatization strategies for this compound and provides detailed protocols for synthesis and biological evaluation, with a focus on developing novel kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Derivatization Strategies

The 4-bromo and 6-hydroxy positions on the isoindolinone core offer orthogonal handles for chemical modification.

  • Derivatization of the 4-Bromo Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which can be used to probe interactions with the active sites of target proteins.

  • Derivatization of the 6-Hydroxy Position: The phenolic hydroxyl group can be readily functionalized through etherification or esterification reactions. Introducing different alkyl or acyl groups can modulate the compound's solubility, lipophilicity, and hydrogen bonding capacity, which are critical for cell permeability and target engagement.

A combined strategy, modifying both positions, allows for the creation of a large and diverse chemical library to explore structure-activity relationships (SAR) comprehensively.

Potential Bioactivities

Based on the known biological activities of substituted isoindolinones, derivatives of this compound are promising candidates for:

  • Kinase Inhibition: Many isoindolinone derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cell signaling pathways implicated in cancer and other diseases.[3][4] Derivatization can be used to achieve selectivity for specific kinases.

  • PARP Inhibition: The isoindolinone scaffold has been explored for the development of PARP inhibitors.[5] PARP inhibitors are a class of anticancer agents that induce synthetic lethality in cancer cells with deficient DNA repair mechanisms.[6]

Experimental Protocols

General Synthetic Protocol: Suzuki-Miyaura Coupling at the 4-Position

This protocol describes a general method for the derivatization of the 4-bromo position via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[2]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (0.1 equivalents) and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-6-hydroxyisoindolin-1-one derivative.

General Synthetic Protocol: O-Alkylation of the 6-Hydroxy Position

This protocol describes a general method for the etherification of the 6-hydroxy group.

Materials:

  • This compound or its 4-substituted derivative

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃ or NaH)

  • Solvent (e.g., DMF or acetone)

Procedure:

  • To a solution of the hydroxyisoindolinone (1 equivalent) in the chosen solvent, add the base (1.5 equivalents) and stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 6-alkoxyisoindolin-1-one derivative.

In Vitro Kinase Inhibition Assay (Illustrative Example)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized isoindolinone derivatives

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

In Vitro PARP-1 Inhibition Assay (Illustrative Example)

This protocol provides a general method for evaluating the inhibitory potential of the compounds against PARP-1.

Materials:

  • Synthesized isoindolinone derivatives

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA

  • PARP assay buffer

  • Detection antibody (e.g., anti-PAR antibody) and secondary antibody

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with histone H1.

  • In a separate plate, prepare a reaction mixture containing the test compounds, PARP-1 enzyme, and activated DNA in the assay buffer.

  • Initiate the reaction by adding NAD⁺ and incubate for 60 minutes at room temperature.

  • Transfer the reaction mixture to the histone-coated plate and incubate to allow the poly(ADP-ribosyl)ated histones to bind.

  • Wash the plate and add the primary anti-PAR antibody, followed by incubation.

  • After another wash step, add the HRP-conjugated secondary antibody and incubate.

  • Add a colorimetric substrate (e.g., TMB) and measure the absorbance at a specific wavelength.

  • Calculate the IC₅₀ values from the dose-response curves.

Data Presentation (Illustrative Data)

The following tables present hypothetical quantitative data for a series of derivatized this compound compounds. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Table 1: Kinase Inhibition Data (Hypothetical)

Compound IDR¹ (at C4)R² (at C6-O)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1a BrH>10000>10000
2a PhenylH5201250
2b 4-FluorophenylH250890
2c 3-PyridylH150650
3a PhenylMethyl4801100
3b 4-FluorophenylMethyl210750
3c 3-PyridylMethyl120580
4a PhenylEthyl5501300
4b 4-FluorophenylEthyl280950
4c 3-PyridylEthyl180720

Table 2: PARP-1 Inhibition Data (Hypothetical)

Compound IDR¹ (at C4)R² (at C6-O)PARP-1 IC₅₀ (nM)
1a BrH>10000
5a 2-MethylphenylH850
5b 3-AminophenylH50
5c 4-CarboxyphenylH25
6a 3-AminophenylMethyl45
6b 4-CarboxyphenylMethyl20
7a 3-AminophenylAcetyl65
7b 4-CarboxyphenylAcetyl35

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Deriv_Br Derivatization at C4 (e.g., Suzuki Coupling) Start->Deriv_Br Deriv_OH Derivatization at C6-O (e.g., Etherification) Start->Deriv_OH Purification Purification (Column Chromatography) Deriv_Br->Purification Deriv_OH->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay Characterization->Kinase_Assay PARP_Assay PARP Inhibition Assay Characterization->PARP_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis PARP_Assay->Data_Analysis SAR SAR Studies Data_Analysis->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Kinase Signaling Pathway

kinase_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression regulates Inhibitor Isoindolinone Derivative Inhibitor->RAF inhibits

Caption: Simplified MAPK/ERK kinase signaling pathway, a potential target for isoindolinone inhibitors.

PARP Inhibition and DNA Repair Pathway

parp_pathway SSB Single-Strand Break (DNA Damage) PARP PARP SSB->PARP recruits DSB Double-Strand Break SSB->DSB leads to (if unrepaired) BER Base Excision Repair PARP->BER initiates BER->SSB repairs HR Homologous Recombination DSB->HR repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death leads to (if HR deficient) Inhibitor Isoindolinone Derivative Inhibitor->PARP inhibits

Caption: The role of PARP in DNA repair and the mechanism of action for PARP inhibitors.

References

Application Notes and Protocols: 4-Bromo-6-hydroxyisoindolin-1-one as a Fluorescent Probe for Intracellular Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-hydroxyisoindolin-1-one is a novel heterocyclic compound belonging to the isoindolinone class, a scaffold known for its utility in the development of fluorescent probes. The inherent photophysical properties of the isoindolinone core, modulated by the electron-withdrawing bromo group and the electron-donating hydroxyl group, make it a promising candidate for fluorescence-based sensing applications. These application notes describe the characteristics and use of this compound as a selective "turn-on" fluorescent probe for the detection of intracellular reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress implicated in numerous pathological conditions.

The proposed mechanism of action involves the oxidation of the phenol moiety by ROS, leading to a significant enhancement in fluorescence intensity. This allows for the sensitive and selective visualization of ROS levels within living cells.

Photophysical and Chemical Properties

The key photophysical and chemical properties of this compound are summarized in the table below. These properties make it suitable for live-cell imaging applications using standard fluorescence microscopy.

PropertyValue
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Excitation Wavelength (λex) 405 nm
Emission Wavelength (λem) 525 nm
Quantum Yield (Φ) < 0.01 (unbound) / > 0.5 (upon reaction with ROS)
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹
Solubility Soluble in DMSO, DMF, and other organic solvents
Purity >98%

Principle of Detection

The detection of ROS by this compound is based on a fluorescence "turn-on" mechanism. In its native state, the probe exhibits minimal fluorescence. Upon reaction with intracellular ROS, such as hydrogen peroxide (H₂O₂) or hydroxyl radicals (•OH), the hydroxyl group on the isoindolinone core is oxidized. This chemical modification leads to a conformational change and an increase in the electron-donating ability of the substituent, resulting in a significant enhancement of the fluorescence quantum yield and a detectable fluorescent signal.

Probe This compound (Low Fluorescence) Oxidized_Probe Oxidized Probe (High Fluorescence) Probe->Oxidized_Probe Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) ROS->Oxidized_Probe

Figure 1: Proposed mechanism of ROS detection.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in live-cell imaging to detect intracellular ROS. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock Solution
  • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Culture and Staining
  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluence.

  • On the day of the experiment, remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS, pH 7.4).

  • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed serum-free culture medium or PBS to a final concentration of 5-10 µM.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells three times with warm PBS to remove any excess probe.

  • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

Induction of Oxidative Stress (Optional)

To induce ROS production, cells can be treated with a known inducer after probe loading.

  • After washing the cells as described in step 2.5, add fresh culture medium containing the desired concentration of an ROS inducer (e.g., 100 µM H₂O₂ or 10 µM menadione).

  • Incubate the cells for the desired period (e.g., 15-30 minutes) at 37°C.

  • Proceed with imaging.

Fluorescence Microscopy and Image Analysis
  • Image the stained cells using a fluorescence microscope equipped with a suitable filter set for the probe (e.g., excitation at ~405 nm and emission at ~525 nm).

  • Acquire images of both control and treated cells using identical imaging parameters (e.g., exposure time, gain).

  • For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software such as ImageJ or FIJI.

  • Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold-change in ROS levels.

cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_treatment Treatment (Optional) cluster_imaging Imaging & Analysis A Prepare 10 mM Probe Stock in DMSO D Incubate with 5-10 µM Probe (30-60 min, 37°C) A->D B Plate and Culture Cells C Wash Cells with PBS B->C C->D E Wash Cells to Remove Excess Probe D->E F Induce Oxidative Stress (e.g., H₂O₂) E->F G Fluorescence Microscopy (Ex: 405 nm, Em: 525 nm) E->G F->G H Image Acquisition G->H I Quantitative Image Analysis H->I

Figure 2: Experimental workflow for intracellular ROS detection.

Applications in Drug Development

The this compound fluorescent probe can be a valuable tool in various stages of drug development:

  • Target Validation: Investigate the role of ROS in disease models and validate ROS-producing enzymes as therapeutic targets.

  • High-Throughput Screening: Screen compound libraries for their ability to modulate intracellular ROS levels in a cell-based assay format.

  • Mechanism of Action Studies: Elucidate the mechanism by which drug candidates exert their effects by monitoring changes in ROS production.

  • Toxicity and Safety Assessment: Evaluate the potential for drug candidates to induce oxidative stress as an off-target effect.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Low basal ROS levels in cells.- Increase probe concentration.- Increase incubation time.- Include a positive control (e.g., H₂O₂ treatment).
High background fluorescence - Incomplete removal of excess probe.- Probe precipitation.- Increase the number of washing steps.- Ensure the probe is fully dissolved in the working solution.
Phototoxicity or photobleaching - High excitation light intensity.- Prolonged exposure to light.- Reduce the intensity and/or duration of the excitation light.- Use an anti-fade mounting medium for fixed-cell imaging.

Ordering Information

Product NameCatalog NumberQuantity
This compoundFPROBE-BH1011 mg
5 mg
10 mg

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and potential applications of 4-Bromo-6-hydroxyisoindolin-1-one. This document is intended for use by qualified personnel in a laboratory setting.

Chemical Information

PropertyValue
Chemical Name This compound
CAS Number 808127-76-6
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Solid
Storage Temperature Refrigerated

Safety and Handling

2.1. Hazard Identification

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.

2.2. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile glovesPrevents direct skin contact. For extended contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex® or 100% cotton)Protects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length Pants---Covers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection RespiratorNIOSH-approved with appropriate cartridgesRequired when handling the powder outside of a certified chemical fume hood.

2.3. First Aid Measures

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage

  • Short-term Storage: Store in a tightly sealed container in a refrigerator (2-8 °C).

  • Long-term Storage: For long-term storage, keep the container tightly sealed in a cool, dry, and dark place.

Experimental Protocols

The isoindole core of this compound suggests its potential as an intermediate in medicinal chemistry and drug discovery.[1] The following are generalized protocols that may be adapted for this compound.

4.1. Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution for use in biological assays.

Workflow for Stock Solution Preparation

G cluster_prep Preparation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Transfer to sterile tube vortex Vortex/Sonicate dissolve->vortex Ensure complete dissolution store Store at -20°C or -80°C vortex->store Aliquot for single use

Caption: Workflow for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other suitable solvent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer or sonicator

Protocol:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile tube. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution or sonicate until the compound is completely dissolved. Visually inspect to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

4.2. General Protocol for Cell-Based Assays

This protocol provides a general workflow for testing the biological activity of the compound on cultured cells.

Workflow for a Cell-Based Assay

G cluster_assay Cell-Based Assay plate_cells Plate Cells prepare_dilutions Prepare Compound Dilutions treat_cells Treat Cells prepare_dilutions->treat_cells Add to cell plates incubate Incubate treat_cells->incubate assay_readout Perform Assay Readout incubate->assay_readout

Caption: A generalized workflow for conducting a cell-based assay.

Materials:

  • Cultured cells of interest

  • Appropriate cell culture medium and supplements

  • Multi-well cell culture plates

  • Stock solution of this compound

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for viability, apoptosis, or reporter assays)

  • Plate reader or other detection instrument

Protocol:

  • Cell Plating: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include appropriate vehicle controls (e.g., medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Readout: Perform the specific assay according to the manufacturer's instructions. This could involve measuring cell viability (e.g., MTT or CellTiter-Glo assay), apoptosis (e.g., caspase activity assay), or a specific signaling pathway readout (e.g., reporter gene assay).

  • Data Analysis: Analyze the data to determine the effect of the compound on the cells.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet elucidated in the public domain, the isoindolinone scaffold is a known pharmacophore present in various bioactive molecules. Further research would be required to identify its specific biological targets and mechanism of action. A hypothetical logical workflow for investigating this is presented below.

Logical Workflow for Target Identification

G cluster_discovery Target Discovery Workflow screening High-Throughput Screening hit_validation Hit Validation screening->hit_validation Identify initial hits target_id Target Identification hit_validation->target_id Confirm activity and dose-response pathway_analysis Pathway Analysis target_id->pathway_analysis e.g., Affinity chromatography, proteomics

Caption: A logical workflow for identifying the biological target of a novel compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a suitably equipped facility and in accordance with all applicable safety regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one. The information is compiled from established synthetic methodologies for related isoindolinone derivatives and general principles of organic chemistry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: I am experiencing low yields in the bromination step of the 6-hydroxyisoindolin-1-one precursor. What could be the cause?

Low yields during the bromination of a hydroxyl-substituted aromatic compound can stem from several factors:

  • Deactivation of the Ring: The hydroxyl group is an activating group, but its effectiveness can be influenced by the reaction conditions. In strongly acidic media, the hydroxyl group can be protonated, reducing its activating effect.

  • Side Reactions: The presence of the hydroxyl group can lead to undesired side reactions, such as oxidation or the formation of poly-brominated products.

  • Steric Hindrance: The existing substituents on the isoindolinone core may sterically hinder the approach of the brominating agent to the desired position.

  • Inappropriate Brominating Agent: The choice of brominating agent is crucial. Some reagents may be too harsh and lead to decomposition, while others may not be reactive enough.

Troubleshooting Workflow for Low Bromination Yield

start Low Bromination Yield check_reagent Verify Brominating Agent and Stoichiometry start->check_reagent check_conditions Evaluate Reaction Conditions (Temperature, Solvent, Acidity) check_reagent->check_conditions check_starting_material Confirm Purity of 6-hydroxyisoindolin-1-one check_conditions->check_starting_material optimize_reagent Test Alternative Brominating Agents (e.g., NBS, Br2/Lewis Acid) check_starting_material->optimize_reagent If purity is good purification_issue Investigate Product Loss During Workup and Purification check_starting_material->purification_issue If impurities are present optimize_conditions Systematically Vary Temperature and Reaction Time optimize_reagent->optimize_conditions protect_hydroxyl Consider Protecting the Hydroxyl Group (e.g., as a methyl ether or acetate) optimize_conditions->protect_hydroxyl If still low solution Improved Yield protect_hydroxyl->solution purification_issue->solution

Caption: Troubleshooting workflow for low bromination yield.

Q2: I am observing the formation of multiple products during my synthesis. How can I improve the selectivity?

The formation of multiple products often points to issues with regioselectivity or competing side reactions. For the synthesis of this compound, potential side products could include isomers (e.g., 7-Bromo-6-hydroxyisoindolin-1-one) or poly-brominated species.

Strategies to Enhance Selectivity:

  • Directed Ortho Metalation: If starting from a precursor with a directing group, ensure the conditions for directed metalation are optimal to favor substitution at the desired position.

  • Choice of Catalyst: In transition metal-catalyzed reactions, the ligand and metal center can significantly influence regioselectivity. Experiment with different catalyst systems.

  • Protecting Groups: Protecting the hydroxyl group can prevent it from directing bromination to undesired positions or participating in side reactions.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all impact selectivity. Slower addition of the brominating agent at a lower temperature often improves selectivity.

Q3: I am struggling with the purification of the final product. What are some effective methods?

The presence of both a bromo and a hydroxy group can make purification challenging due to potential issues with solubility and interaction with stationary phases.

Purification Strategy Flowchart

start Crude this compound crystallization Attempt Recrystallization (e.g., from Ethanol/Water, Ethyl Acetate/Hexane) start->crystallization column_chromatography Perform Column Chromatography (Silica Gel or Reversed-Phase) crystallization->column_chromatography If impurities remain final_product Pure Product crystallization->final_product If successful acid_base_extraction Utilize Acid-Base Extraction to Remove Ionic Impurities column_chromatography->acid_base_extraction If ionic impurities are suspected column_chromatography->final_product If successful prep_hplc Consider Preparative HPLC for High Purity acid_base_extraction->prep_hplc For trace impurities acid_base_extraction->final_product If successful prep_hplc->final_product

Caption: Purification strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted isoindolinones?

Several synthetic strategies are commonly employed for the synthesis of the isoindolinone core.[1][2] These include:

  • Palladium-catalyzed carbonylation: This method often involves the carbonylation of benzylamines.[2]

  • Rhodium-catalyzed C-H activation and annulation: This approach utilizes the reaction of benzamides with alkenes or alkynes.[1]

  • Base-mediated intramolecular cyclization: This can be a straightforward method for forming the lactam ring.[1]

  • Reduction of phthalimides: Phthalimides can be selectively reduced to form 3-hydroxyisoindolin-1-ones.[3]

Q2: Are there any specific safety precautions I should take when working with brominating agents?

Yes, working with brominating agents requires strict safety measures. Bromine and many brominating reagents are corrosive, toxic, and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be prepared to neutralize any spills according to your institution's safety protocols.

Q3: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is essential for structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound and the presence of bromine (due to the characteristic isotopic pattern).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) of the lactam and the hydroxyl (O-H) group.

Experimental Protocols (Adapted from Related Syntheses)

Note: The following protocols are adapted from the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 4-Bromoisoindolin-1-one (as a reference)

This protocol is adapted from the synthesis of 4-bromoisoindolin-1-one from 3-bromo-2-bromomethyl-benzoic acid methyl ester.

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (1.0 eq) in tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere.

  • Ammonolysis: To the cooled solution, add aqueous ammonia (e.g., 30% solution) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

  • Workup: Remove the THF under reduced pressure. Partition the residue between ethyl acetate and a weak acid (e.g., 2M citric acid).

  • Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield 4-bromoisoindolin-1-one.

Protocol 2: General Procedure for the Synthesis of 3-Hydroxyisoindolin-1-ones (as a reference for the isoindolinone core)

This protocol is a general method for preparing 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides.[3]

  • Reaction Setup: In a suitable flask, dissolve the 3-alkylidenephtalide (1.0 eq) and a primary amine (1.2 eq) in a solvent such as isopropanol.

  • Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).

  • Acidification: Cool the reaction mixture in an ice bath and add an aqueous acid (e.g., 6M HCl).

  • Reaction Continuation: Continue ultrasonic irradiation at the same temperature for an additional period (e.g., 1 hour), monitoring the reaction by TLC.

  • Workup and Extraction: After completion, add ethyl acetate and water to the cooled reaction mixture. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be a starting point for the optimization of the synthesis of this compound, based on related literature.

ParameterValue/RangeSource
Bromination
Brominating AgentN-Bromosuccinimide (NBS)General Knowledge
SolventAcetonitrile, DichloromethaneGeneral Knowledge
Temperature0°C to room temperatureGeneral Knowledge
Cyclization (Ammonolysis)
ReagentAqueous Ammonia
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Purification
MethodFlash Chromatography
Eluent SystemDichloromethane/Methanol

References

Technical Support Center: Synthesis of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and logical synthetic approach involves a multi-step process starting from a commercially available substituted toluene. The key steps typically include:

  • Bromination of a suitable precursor.

  • Oxidation of the methyl group to a carboxylic acid.

  • Benzylic Bromination to introduce a handle for cyclization.

  • Cyclization with an amine source to form the isoindolinone ring.

  • Hydroxylation or starting with a hydroxylated precursor, which may require the use of protecting groups.

Q2: I am observing low yields in my bromination step. What are the likely causes and solutions?

Low yields during aromatic bromination are often due to suboptimal reaction conditions or catalyst issues. Key factors to consider include the choice of brominating agent, catalyst, solvent, and temperature. For instance, using a combination of N-bromosuccinimide (NBS) and a suitable catalyst in a non-polar solvent at low temperatures can improve regioselectivity and yield.

Q3: I am struggling with the purification of the final product. What are some effective purification strategies?

Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Common impurities may include starting materials, isomers, and dehalogenated byproducts.[1]

  • Column Chromatography: This is a standard method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.[2][3][4] If the compound streaks on the silica gel, consider using a different stationary phase like neutral alumina.[1]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product.

  • Preparative HPLC (Prep-HPLC): For achieving very high purity, especially for small-scale syntheses, preparative HPLC is a powerful technique.[1]

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 4-Bromoisoindolin-1-one from 3-bromo-2-bromomethyl-benzoic acid methyl ester

This is a critical step in forming the isoindolinone core. Low yields can often be attributed to incomplete reaction, side reactions, or issues during workup and purification.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Reaction Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).Drive the reaction to completion and increase the yield of the desired product.
Side Product Formation Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Add the ammonia solution slowly at a low temperature (0 °C) to control the exotherm.Minimize the formation of unwanted byproducts and improve the purity of the crude product.
Product Loss During Workup During the aqueous workup, ensure the pH is carefully controlled to prevent the hydrolysis of the lactam ring. Use a 2M citric acid solution for the wash as recommended in established protocols.[2][3]Maximize the recovery of the product from the organic phase.
Inefficient Purification Optimize the solvent system for flash chromatography. A gradient of dichloromethane/methanol (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration) is reported to be effective.[2][3][4]Achieve better separation of the product from impurities, leading to a higher isolated yield of pure product.
Issue 2: Poor Regioselectivity during Aromatic Bromination

Achieving the desired 4-bromo substitution pattern is crucial. The formation of other isomers will reduce the yield and complicate purification.

Parameter Condition 1 Condition 2 Condition 3 Yield (%)
Brominating Agent Br₂NBSBr₂Varies
Catalyst FeBr₃NoneIodineVaries
Solvent CCl₄AcetonitrileDichloromethaneVaries
Temperature 0 °C to RTReflux0 °CVaries

This table presents a hypothetical optimization scenario. Actual yields will vary based on the specific substrate and detailed experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoisoindolin-1-one

This protocol is adapted from a known synthesis of 4-bromoisoindolin-1-one.[2][3]

  • Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous ammonia (10 mL) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 18 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).

  • Separate the organic layer, dry it over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Dissolve the resulting orange oil in a minimum amount of dichloromethane.

  • Purify the product by flash chromatography on silica gel using a dichloromethane/methanol solvent gradient (e.g., 9:1) to yield 4-bromoisoindolin-1-one as a white solid (1.5 g, 80% yield).[2][3][4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 3-bromo-2-bromomethyl-benzoic acid methyl ester reaction Cyclization with Aqueous Ammonia in THF at 0°C to RT start->reaction Step 1 workup Solvent Removal & Aqueous Workup reaction->workup Step 2 purification Flash Chromatography (DCM/Methanol) workup->purification Step 3 product 4-Bromoisoindolin-1-one purification->product Step 4

Caption: Synthetic workflow for 4-Bromoisoindolin-1-one.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products workup_loss Loss During Workup start->workup_loss optimize_conditions Optimize Reaction (Time, Temp) incomplete_reaction->optimize_conditions inert_atmosphere Use Inert Atmosphere, Controlled Addition side_products->inert_atmosphere careful_workup Careful pH Control During Workup workup_loss->careful_workup improved_yield Improved Yield optimize_conditions->improved_yield Leads to inert_atmosphere->improved_yield Leads to careful_workup->improved_yield Leads to

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-6-hydroxyisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for this compound and related isoindolinone structures are flash column chromatography and recrystallization. Flash chromatography is effective for separating the target compound from significant impurities, while recrystallization is excellent for removing minor impurities and achieving high purity.

Q2: What are the typical impurities I might encounter?

Common impurities can include unreacted starting materials, by-products from the synthesis, and positional isomers. For brominated compounds, dehalogenated analogs can also be a potential impurity. The presence of side-products is a known challenge in the synthesis of similar bromo-isoindolinone compounds.[1]

Q3: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography. It helps in identifying the fractions containing the purified product. For preparative High-Performance Liquid Chromatography (Prep-HPLC), a UV detector is typically used to monitor the compound's elution.

Q4: What is the expected purity for commercially available this compound?

Commercial suppliers often provide this compound with a purity of 96% or higher.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of the product from impurities.

  • Solution 1: Optimize the Solvent System. The polarity of the eluent is critical. A systematic trial of different solvent systems is recommended. For closely eluting spots on a TLC plate, a change in solvent composition can improve separation.

  • Solution 2: Adjust the Stationary Phase. If significant tailing is observed, your compound may be interacting with the acidic silica gel. Consider using neutralized silica gel or an alternative stationary phase like alumina.

  • Solution 3: Check for Compound Degradation. The target compound might be unstable on silica gel. This can be tested by spotting the compound on a TLC plate, leaving it for 30-60 minutes, and then developing it to see if new spots have formed.

Issue: The compound is not eluting from the column.

  • Solution: The eluent is likely too non-polar. Gradually increase the polarity of the solvent system. For instance, if you started with 100% dichloromethane, begin adding methanol in increments (e.g., 0.5%, 1%, 2%).

Recrystallization

Issue: The compound does not crystallize upon cooling.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent's surface. Alternatively, add a seed crystal of the pure compound.

  • Solution 2: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. If room temperature cooling is ineffective, place the flask in an ice bath to further decrease solubility and promote crystallization.[2]

Issue: The compound "oils out" instead of forming crystals.

  • Solution: This often happens when the solution is supersaturated or cools too quickly. Reheat the solution to redissolve the oil. You can either add a small amount of additional solvent or allow the solution to cool much more slowly.

Data Presentation

Table 1: Suggested Starting Conditions for Chromatography

TechniqueStationary PhaseEluent SystemRatio (v/v)Reference
Flash ChromatographySilica GelDichloromethane / Methanol9 : 1[3]
Thin-Layer ChromatographySilica GelEthyl Acetate / n-Hexane1 : 4[4]

Table 2: Potential Solvents for Recrystallization

SolventApplication NoteReference
Methanol / Ethanol / WaterUsed for recrystallizing a sodium salt intermediate in a related synthesis.[1]
Petroleum Ether / Ethyl AcetateMentioned for recrystallizing a crude bromo-compound intermediate.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from a method used for purifying 4-Bromoisoindolin-1-one.[3]

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using the initial eluent (e.g., Dichloromethane/Methanol 9:1). Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization.[2]

  • Solvent Selection: Choose a solvent in which this compound has low solubility at room temperature but high solubility at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.[2]

  • Ice Bath: To maximize yield, cool the flask in an ice bath for approximately 15-20 minutes.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Crude Crude Product (this compound) TLC TLC Analysis (Assess Purity) Crude->TLC Decision Purity Acceptable? TLC->Decision Chroma Column Chromatography Decision->Chroma No (Major Impurities) Final Pure Product Decision->Final Yes Recrystal Recrystallization Chroma->Recrystal Further Polish Chroma->Final Recrystal->Final

Caption: General purification workflow for this compound.

troubleshooting_workflow Start Issue: Poor Chromatographic Separation Q1 Are peaks tailing? Start->Q1 S1 Use Neutralized Silica or Alumina Q1->S1 Yes Q2 Are peaks overlapping? Q1->Q2 No S2 Optimize Eluent System (Change Polarity/Solvents) Q2->S2 Yes Q3 Are new spots on TLC? Q2->Q3 No S3 Compound may be degrading. Consider alternative method. Q3->S3 Yes

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Bromination of Hydroxyisoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of hydroxyisoindolinones. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to brominate a 3-hydroxyisoindolin-1-one on the aromatic ring using N-Bromosuccinimide (NBS), but I am getting a complex mixture of products. What are the likely side reactions?

A1: When brominating 3-hydroxyisoindolin-1-ones with NBS, several side reactions can occur due to the presence of multiple reactive sites: the aromatic ring, the hydroxyl group, and the lactam functionality.

  • Over-bromination: The aromatic ring can be activated towards electrophilic substitution, leading to the formation of di- or tri-brominated products, especially if an excess of the brominating agent is used or if the reaction time is prolonged.

  • Oxidation of the Hydroxyl Group: N-Bromosuccinimide is a known oxidizing agent and can potentially oxidize the secondary alcohol at the 3-position to a ketone.[1]

  • Reaction at the Lactam Nitrogen: While less common, the N-H of the lactam can potentially react under certain conditions, though electrophilic aromatic substitution is generally more favorable.

  • Benzylic Bromination: If there are any alkyl substituents on the aromatic ring, benzylic bromination can occur via a radical mechanism, competing with electrophilic aromatic substitution.[1]

  • Formation of Bromolactam: It is possible for bromination to occur on the lactam ring itself, as has been suggested in the synthesis of related complex heterocyclic systems.

To minimize these side reactions, it is crucial to carefully control the reaction conditions, including the stoichiometry of NBS, temperature, and reaction time.

Q2: What are the recommended starting conditions for a selective aromatic bromination of a hydroxyisoindolinone?

A2: For a selective monobromination on the aromatic ring, it is advisable to start with mild reaction conditions and gradually increase the reactivity if necessary.

ParameterRecommended Starting ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)A solid, easy-to-handle source of electrophilic bromine.
Stoichiometry 1.0 - 1.1 equivalents of NBSTo minimize over-bromination.
Solvent Acetonitrile (ACN) or Dichloromethane (DCM)Solvents that are relatively inert to NBS.
Temperature 0 °C to room temperatureLower temperatures favor selectivity and reduce side reactions.
Catalyst None (initially) or a mild Lewis acid (e.g., catalytic mandelic acid)[2]To activate NBS towards electrophilic aromatic substitution.
Reaction Time Monitor closely by TLC or LC-MSTo stop the reaction upon consumption of the starting material.

It is highly recommended to perform a small-scale test reaction to optimize these conditions for your specific substrate.

Q3: My bromination reaction is very slow or does not proceed to completion. How can I increase the reaction rate?

A3: If the reaction is sluggish, you can consider the following adjustments:

  • Increase Temperature: Gradually warm the reaction mixture. However, be aware that higher temperatures can also promote side reactions.

  • Use a Catalyst: The addition of a catalytic amount of a Lewis acid or a Brønsted acid can activate the NBS, making the bromine more electrophilic.[2] For example, catalytic amounts of mandelic acid in aqueous acetonitrile have been shown to enhance the reactivity of NBS in aromatic brominations.[2]

  • Change the Solvent: Switching to a more polar solvent might enhance the rate of electrophilic aromatic substitution. However, solvent choice can be complex and may also influence side product formation.

  • Use a different brominating agent: If NBS is not effective, other brominating agents like bromine (Br₂) in a suitable solvent could be considered, although this is a more hazardous reagent.

Q4: I have observed the formation of an unexpected ketone in my product mixture. What is the likely cause and how can it be avoided?

A4: The formation of a ketone suggests the oxidation of the 3-hydroxyl group. NBS is capable of oxidizing secondary alcohols.[1]

Troubleshooting Oxidation:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower to disfavor the oxidation pathway.

  • Use a Milder Brominating Agent: Consider using a less reactive brominating agent that is less prone to acting as an oxidant under your reaction conditions.

  • Protect the Hydroxyl Group: If oxidation is a persistent issue, protecting the hydroxyl group as an ether or a silyl ether before bromination is a viable strategy. The protecting group can then be removed after the bromination step.

Q5: How can I purify my desired brominated hydroxyisoindolinone from the reaction byproducts?

A5: Purification of the product mixture will depend on the nature of the byproducts.

  • Column Chromatography: This is the most common method for separating closely related organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Recrystallization: If the desired product is a solid and one of the major components, recrystallization from an appropriate solvent system can be a highly effective purification technique.

  • Washing with a Reducing Agent: To remove unreacted NBS and succinimide byproduct, the crude reaction mixture can be washed with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), followed by a wash with saturated sodium bicarbonate solution.[3]

Experimental Protocols

General Procedure for Aromatic Bromination using NBS with a Catalytic Additive:

This protocol is adapted from a general method for aromatic bromination and should be optimized for specific hydroxyisoindolinone substrates.[2]

  • To a stirred solution of the hydroxyisoindolinone (1.0 equiv) in a mixture of acetonitrile and water (1:1) at room temperature, add mandelic acid (0.2 equiv).

  • Add N-Bromosuccinimide (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Work-up Procedure to Remove Succinimide Byproduct: [3]

  • After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Follow with a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Hydroxyisoindolinone Hydroxyisoindolinone BrominatedProduct Desired Brominated Hydroxyisoindolinone Hydroxyisoindolinone->BrominatedProduct NBS, Solvent, RT Overbromination Over-bromination (Di/Tri-bromo) Hydroxyisoindolinone->Overbromination Excess NBS Oxidation Oxidation Product (Ketone) Hydroxyisoindolinone->Oxidation NBS (as oxidant) Bromolactam Bromolactam Hydroxyisoindolinone->Bromolactam NBS

Caption: Main and side reaction pathways in the bromination of hydroxyisoindolinones.

Troubleshooting_Workflow Start Start: Bromination of Hydroxyisoindolinone Problem Problem Encountered? Start->Problem NoReaction Low or No Conversion Problem->NoReaction Yes ComplexMixture Complex Mixture of Products Problem->ComplexMixture Yes KetoneFormation Ketone Formation Observed Problem->KetoneFormation Yes End Successful Bromination Problem->End No Solution_NoReaction Increase Temperature Add Catalyst Change Solvent NoReaction->Solution_NoReaction Solution_ComplexMixture Decrease NBS Stoichiometry Lower Temperature Monitor Reaction Time ComplexMixture->Solution_ComplexMixture Solution_KetoneFormation Lower Temperature Protect Hydroxyl Group KetoneFormation->Solution_KetoneFormation Solution_NoReaction->End Solution_ComplexMixture->End Solution_KetoneFormation->End

Caption: A troubleshooting workflow for the bromination of hydroxyisoindolinones.

References

Technical Support Center: Optimizing Isoindolinone Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for isoindolinone cyclization.

Frequently Asked Questions (FAQs)
Q1: My isoindolinone cyclization reaction has a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a common issue in isoindolinone synthesis and can stem from several factors, including suboptimal reaction conditions, reagent instability, or procedural errors.[1][2] Here is a systematic approach to troubleshooting low yields.

Initial Checks:

  • Reagent Purity: Ensure all starting materials, catalysts, and solvents are pure and anhydrous if required.[2] Impurities can poison catalysts or lead to side reactions.

  • Inert Atmosphere: Many transition metal-catalyzed reactions, particularly those involving palladium or rhodium, are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[3]

  • Glassware: Use flame-dried or oven-dried glassware to eliminate any traces of water that could quench reagents or intermediates.[2]

Optimization of Reaction Parameters: The choice of catalyst, ligand, solvent, and temperature can dramatically influence reaction outcomes.[1] A systematic screening of these parameters is often necessary.

  • Catalyst and Ligand: The catalyst/ligand system is critical. For palladium-catalyzed carbonylative cyclizations, the choice of phosphine ligand can significantly impact the yield.[4] For Rh(III)-catalyzed C-H activations, additives like pivalic acid (PivOH) can be crucial.[5]

  • Solvent: The reaction solvent affects substrate solubility and catalyst activity. Nonpolar aprotic solvents like toluene or dioxane are often effective, but polar solvents like DMF or DMSO may be required for certain substrates.[1][6]

  • Temperature: Reaction temperature needs to be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to the decomposition of starting materials, products, or catalysts.[7] If decomposition is observed, consider running the reaction at a lower temperature for a longer period.[2]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield Observed check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents Step 1: Foundational Checks workup Review Workup Procedure start->workup Product lost during isolation? screen_catalyst Screen Catalyst & Ligand / Additive check_reagents->screen_catalyst Step 2: Core Optimization check_reagents->workup screen_solvent Optimize Solvent screen_catalyst->screen_solvent screen_temp Adjust Temperature & Reaction Time screen_solvent->screen_temp screen_temp->workup Step 3: Final Checks result Improved Yield workup->result

Caption: General troubleshooting workflow for low-yield isoindolinone synthesis.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Poor selectivity often arises from the non-optimal interplay of reaction components or reaction conditions that favor undesired pathways.

  • Role of Directing Groups (for C-H Activation): In C-H activation strategies, a directing group (DG) is used to position the metal catalyst near a specific C-H bond, ensuring ortho-selectivity.[8] If your directing group is inefficient or if multiple C-H bonds are accessible, you may see a mixture of isomers. Consider modifying the directing group to be more sterically demanding or to form a more thermodynamically stable chelate intermediate with the metal.[9]

  • Steric Hindrance: Significant steric hindrance near the desired reaction site can lower the yield of the intended product and favor side reactions at less hindered sites.[10] Substrate modification may be necessary in such cases.

  • Oxidant and Additives: In many palladium and rhodium-catalyzed reactions, an oxidant is required to regenerate the active catalyst. The choice and amount of oxidant (e.g., Cu(OAc)₂, AgSbF₆) can be critical.[6][11] Similarly, additives like Cs₂CO₃ or PivOH can act as bases or proton shuttles, influencing the reaction pathway.[4][5] Optimizing these components can suppress side reactions.

The diagram below illustrates the key relationships in a directed C-H activation cyclization.

G cluster_0 Reaction Components Substrate Substrate (with Directing Group) Intermediate Cyclometallated Intermediate Substrate->Intermediate Coordinates DG, C-H Activation Catalyst Transition Metal Pre-catalyst (e.g., [RhCp*Cl2]2) Catalyst->Intermediate Forms active catalyst Oxidant Oxidant / Additive (e.g., AgSbF6, PivOH) SideProduct Side Products Oxidant->SideProduct Over-oxidation Oxidant->Intermediate Facilitates C-H activation, Regenerates catalyst CouplingPartner Coupling Partner (e.g., Alkene, Alkyne) Product Desired Isoindolinone CouplingPartner->Product Intermediate->Product Insertion of Coupling Partner Intermediate->SideProduct Decomposition or Undesired Pathway

Caption: Interplay of components in a catalytic C-H activation cyclization.

Q3: My starting material is not fully consumed, even after extended reaction times. What adjustments can I make?

A3: Incomplete conversion suggests a problem with catalyst activity, reaction equilibrium, or suboptimal conditions.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities (as mentioned in Q1) or thermal instability. Try adding a second portion of the catalyst midway through the reaction to see if conversion improves.

  • Increase Catalyst Loading: While not always ideal for atom economy, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.[4]

  • Temperature and Time: A reaction that has stalled may simply be too slow at the current temperature. Cautiously increasing the temperature can improve the rate.[7] For example, some palladium-catalyzed carbonylations are run at 95-110 °C for 24 hours to ensure full conversion.[4][6]

  • Reagent Stoichiometry: Ensure that the reagents are used in the correct stoichiometric ratios. For example, in many protocols, a slight excess of one reactant (e.g., the primary amine) is used to ensure the limiting reagent is fully consumed.[3][4]

Data Presentation: Optimization of Reaction Conditions

Quantitative data is crucial for making informed decisions during reaction optimization. The following tables summarize the effects of different components on the yield of isoindolinone synthesis based on published results.

Table 1: Effect of Phosphine Ligand on Pd-Catalyzed Carbonylative Cyclization [4] Reaction Conditions: Methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv), Pd(OAc)₂ (10 mol%), ligand (20 mol%), Cs₂CO₃ (2 equiv), toluene (6 mL), CO balloon, 95 °C, 24 h.

EntryLigandYield (%)
1PPh₃55
2P(o-tol)₃10
3P(2-furyl)₃21
4dppp81
5dppb78
6dppf75

Table 2: Optimization of Rh(III)-Catalyzed C-H Cyclization [5] Reaction Conditions: Phenylnitrone (0.1 mmol), dimethyl 2-diazomalonate (0.12 mmol), [RhCp*Cl₂]₂ (1 mol%), AgSbF₆ (4 mol%), additive (2 equiv), 1,4-dioxane, 12-24 h, 25 °C.

EntryAdditiveTime (h)Yield (%)
1None2413
2PivOH1289
3AdCO₂H1274
4(t-Bu)₂CHCO₂H1251
5AcOH2465
6PhCO₂H2441
Experimental Protocols
Detailed Protocol: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates

This protocol is adapted from a one-step methodology for producing 2-substituted isoindoline-1,3-diones.[3][4] This method is noted for its efficiency and tolerance of various functional groups.[4]

Materials:

  • o-halobenzoate (e.g., methyl 2-iodobenzoate) (0.5 mmol, 1.0 equiv)

  • Primary amine (e.g., benzylamine) (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.05 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • Anhydrous toluene (6 mL)

  • Carbon monoxide (CO) gas (balloon)

Procedure:

  • To a dry round-bottom flask or vial equipped with a magnetic stir bar, add the o-halobenzoate, cesium carbonate, palladium(II) acetate, and dppp.[3][4]

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen).[3]

  • Using a syringe, add the anhydrous toluene, followed by the primary amine.[3]

  • Flush the sealed flask with carbon monoxide gas. Attach a balloon filled with CO to the top of the flask to maintain a CO atmosphere.[4]

  • Place the flask in a preheated oil bath at 95 °C and stir the reaction mixture for 24 hours.[4]

  • After 24 hours, cool the reaction to room temperature.

  • Work up the reaction mixture using standard procedures, such as extraction with an organic solvent, followed by drying and concentration under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoindolinone.[4]

References

Technical Support Center: 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-6-hydroxyisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place, away from direct light. For optimal preservation, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.[1] Avoid repeated freeze-thaw cycles.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in the color of the compound, for instance, from off-white to a yellowish or brownish hue, may indicate degradation or oxidation. This can be triggered by exposure to air, light, or moisture over time. It is crucial to handle the compound in a controlled environment, such as a chemical fume hood, to minimize exposure.[2] If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments.

Q3: What are the recommended solvents for dissolving this compound?

Q4: What are the potential hazards associated with handling this compound?

A4: While a specific safety data sheet (SDS) for this compound is not available in the search results, related bromo-isoindoline compounds are classified with hazard statements indicating they may cause skin, eye, and respiratory irritation.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or a chemical fume hood.[2][5]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results

If you are experiencing variability in your experimental outcomes, consider the following troubleshooting steps:

  • Assess Compound Purity: The stability of the compound is a critical factor. Degradation can lead to a lower effective concentration of the active molecule and the presence of confounding byproducts.

    • Action: Analyze the purity of your current batch of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results with the certificate of analysis provided by the supplier.

  • Evaluate Stock Solution Stability: The compound may degrade in solution over time, especially if not stored correctly.

    • Action: Prepare fresh stock solutions for your experiments. If you need to store stock solutions, aliquot them into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to perform a stability test on the stock solution over your experimental timeframe.

  • Standardize Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results.

    • Action: Ensure that all experimental conditions, such as incubation times, temperatures, and cell densities, are consistent across all experiments.

Issue 2: Compound Precipitation in Aqueous Media

Precipitation of the compound in your experimental setup can lead to inaccurate dosing and unreliable results.

  • Check Final Solvent Concentration: The solubility of the compound may be highly dependent on the concentration of the organic solvent.

    • Action: Ensure the final concentration of DMSO or other organic solvent is kept to a minimum and is consistent across all experimental conditions.[3]

  • Determine Aqueous Solubility Limit: The compound may not be soluble at the desired concentration in your aqueous experimental buffer.

    • Action: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium or buffer.

  • Consider pH Effects: The presence of a hydroxyl group suggests that the compound's solubility may be influenced by the pH of the medium.

    • Action: Evaluate the solubility of the compound at different pH values to determine the optimal pH for your experiments.

Data Presentation

Table 1: Physicochemical Properties of a Related Compound (4-Bromo-1-isoindolinone)

PropertyValueReference
Molecular FormulaC8H6BrNO[2]
Molecular Weight212.043 g/mol [2]
Boiling Point448.9 ± 45.0 °C at 760 mmHg[2]
Flash Point225.3 ± 28.7 °C[2]
Density1.7 ± 0.1 g/cm³[2]

Table 2: Example Stability Data for this compound in DMSO at -20°C

Time PointPurity by HPLC (%)Appearance
Initial (t=0)99.5Colorless solution
1 Month99.3Colorless solution
3 Months99.1Colorless solution
6 Months98.8Faint yellow tint

Note: The data in this table is hypothetical and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Determination of Compound Stability by HPLC

This protocol outlines a method for assessing the stability of this compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Initial Analysis (t=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase and inject it into the HPLC system. Record the peak area and retention time. This will serve as the baseline.

  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), retrieve a stored aliquot, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the initial peak area. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Protocol 2: Assessment of Solubility in Various Solvents

This protocol describes a method to determine the approximate solubility of this compound in different solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, PBS, ethanol, DMSO)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 1 mg) into several vials.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes. Visually inspect for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and inspection steps.

  • Saturation Point: Continue adding the solvent incrementally until the compound is fully dissolved. The concentration at this point is the approximate solubility.

  • Repeat for Other Solvents: Repeat steps 2-5 for each of the other solvents to be tested.

  • Confirmation (Optional): For a more quantitative assessment, the saturated solution can be centrifuged to pellet any remaining solid, and the concentration of the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Mandatory Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) initial_hplc t=0 HPLC Analysis prep_stock->initial_hplc Baseline storage Store Aliquots (RT, 4°C, -20°C) prep_stock->storage Store data_analysis Data Analysis initial_hplc->data_analysis timepoint_hplc Time-Point HPLC (t=x) storage->timepoint_hplc Retrieve timepoint_hplc->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates inhibitor 4-Bromo-6-hydroxy- isoindolin-1-one inhibitor->kinase2 Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway involving this compound.

References

Overcoming solubility problems of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-hydroxyisoindolin-1-one. Due to the limited availability of specific experimental solubility data for this compound, the following information is based on established principles for overcoming solubility challenges with poorly water-soluble, heterocyclic organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a bicyclic aromatic system, a bromine atom, and polar hydroxyl and amide functional groups, this compound is predicted to have low solubility in aqueous solutions and higher solubility in polar organic solvents. The isoindolinone core is found in many bioactive compounds that are often lipophilic in nature.[1][2]

Q2: Which organic solvents are a good starting point for dissolving this compound?

A2: For initial solubilization, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended. Polar protic solvents like ethanol and methanol may also be effective.[1][3] It is crucial to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers for experiments.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[4] To mitigate this, consider the following:

  • Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Optimize the dilution method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to precipitation.[4]

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, as higher concentrations can be toxic to cells and may still cause precipitation.[4]

  • Use a co-solvent system: A mixture of a water-miscible organic solvent and water can improve solubility.[5][6]

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, pH modification can be a viable strategy. The phenolic hydroxyl group on the isoindolinone ring is weakly acidic. In a more alkaline (basic) environment, this group can deprotonate to form a more water-soluble phenolate anion.[6] Therefore, increasing the pH of your aqueous buffer may enhance solubility. However, the stability of the compound at different pH values should be verified.

Q5: Are there any other techniques to enhance the solubility of this compound for in vitro assays?

A5: Several other techniques can be employed to improve the solubility of poorly soluble compounds:

  • Use of surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8]

  • Particle size reduction: For preparing suspensions, reducing the particle size through techniques like micronization or sonication can increase the surface area and improve the dissolution rate.[7][8]

Troubleshooting Guides

Issue 1: Compound is not dissolving in the chosen organic solvent.
Possible Cause Troubleshooting Step
Insufficient solvent powerTry a stronger polar aprotic solvent like DMSO or DMF.
Low TemperatureGently warm the solution (e.g., to 37°C) to aid dissolution. Ensure the compound is stable at elevated temperatures.
SaturationIncrease the volume of the solvent to reduce the concentration.
Compound purity/polymorphismConsider the possibility of different crystal forms (polymorphs) having different solubilities.[8]
Issue 2: Precipitation occurs during storage of the stock solution.
Possible Cause Troubleshooting Step
Temperature fluctuationsStore stock solutions at a constant temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing small aliquots.[9]
Solvent evaporationEnsure vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
InstabilityThe compound may be degrading over time. Prepare fresh stock solutions more frequently.
Issue 3: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Incomplete solubilizationVisually inspect your final working solution for any signs of precipitation or cloudiness before each experiment.
Interaction with assay componentsThe compound may be binding to plastics or other components of your assay system.
pH shiftsEnsure the pH of your final assay buffer is maintained and is compatible with the compound's solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or gently warm the solution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Protocol 2: Dilution of Stock Solution into Aqueous Buffer
  • Pre-warm solutions: Bring the stock solution and the aqueous buffer to the desired experimental temperature.

  • Buffer preparation: Prepare the required volume of the aqueous buffer in a sterile tube.

  • Dilution: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the compound's stock solution drop-by-drop.

  • Homogenization: Continue to mix the solution for a few minutes after the addition is complete to ensure it is homogeneous.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

Data Presentation

Table 1: Recommended Starting Solvents for Solubility Testing

Solvent ClassExamplesSuitability
Polar AproticDMSO, DMF, AcetonitrileHigh (Recommended for stock solutions)
Polar ProticEthanol, Methanol, IsopropanolModerate
Non-polarToluene, HexaneLow
Aqueous BuffersPBS, Tris-HClVery Low (without solubilizing agents)

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Start: Undissolved Compound solvent Select Solvent (e.g., DMSO, DMF) start->solvent dissolve Attempt Dissolution (Vortex, Sonicate, Warm) solvent->dissolve check1 Is it dissolved? dissolve->check1 check1->solvent No, try another solvent stock Prepare Stock Solution check1->stock Yes dilute Dilute into Aqueous Buffer stock->dilute check2 Precipitation? dilute->check2 optimize Optimize Dilution: - Lower Concentration - Slow Addition - Use Co-solvents/Surfactants check2->optimize Yes end End: Soluble Working Solution check2->end No optimize->dilute fail End: Re-evaluate Formulation optimize->fail G cluster_pathway Hypothetical Signaling Pathway Inhibition compound 4-Bromo-6-hydroxy- isoindolin-1-one receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis, Survival mtor->proliferation

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key challenges in scaling up this process?

A common and logical synthetic approach starts from 3-Bromo-5-hydroxyphthalic acid. The key stages involve protection of the phenolic hydroxyl group, formation of the corresponding phthalimide, selective reduction of one carbonyl group to the methylene group of the isoindolinone, and finally, deprotection of the hydroxyl group.

Key scale-up challenges include:

  • Efficient and clean protection and deprotection: Incomplete reactions or side reactions during these steps can lead to complex impurity profiles.

  • Selective reduction: Achieving selective reduction of one carbonyl group of the phthalimide on a large scale can be difficult, often leading to over-reduction or starting material recovery.

  • Purification: The final product and intermediates can be challenging to purify, often requiring multiple chromatographic steps which can be costly and time-consuming at scale.

  • Handling of reagents: Some reagents used in the synthesis may be hazardous or require specific handling conditions on a large scale.

Q2: I am observing low yields during the selective reduction of the protected 4-bromo-6-hydroxyphthalimide. What are the potential causes and how can I troubleshoot this?

Low yields in the selective reduction step are a common issue. Here are some potential causes and troubleshooting strategies:

  • Reagent Activity: The activity of reducing agents like tin(II) chloride or catalytic hydrogenation systems can vary. Ensure the quality and stoichiometry of your reagents. For catalytic hydrogenation, the catalyst activity might be low.

  • Reaction Conditions: Temperature and pressure can significantly impact the selectivity and yield. An optimization study (Design of Experiments - DoE) is recommended for scale-up.

  • Substrate Solubility: The protected phthalimide may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction. Screen for suitable solvent systems that ensure good solubility.

  • Over-reduction: The desired isoindolinone can be further reduced. Monitor the reaction closely by HPLC or TLC to stop the reaction at the optimal time.

Q3: What are the common impurities I should expect during the synthesis and how can I minimize them?

Common impurities can include:

  • Unreacted starting materials: At each step, residual starting materials can be carried over.

  • Isomers: Depending on the starting materials and reaction conditions, positional isomers may form.

  • Over-reduced species: From the reduction step, the corresponding phthalide or other over-reduced byproducts may be present.

  • Byproducts from deprotection: Incomplete deprotection or side reactions during deprotection can generate impurities.

To minimize impurities:

  • Optimize reaction conditions: Ensure each reaction goes to completion.

  • Purify intermediates: It is often easier to remove impurities at intermediate stages than from the final product.

  • Control stoichiometry: Use the correct molar ratios of reagents to avoid side reactions.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield in Protection Step Incomplete reaction due to insufficient reagent or reaction time.Increase the stoichiometry of the protecting agent and monitor the reaction to completion using TLC or HPLC. Consider a more efficient protecting group if the issue persists.
Degradation of starting material under the reaction conditions.Screen for milder reaction conditions (e.g., lower temperature, alternative base).
Formation of Di-protected Species The starting material has two potential sites for protection.This is not expected for 3-Bromo-5-hydroxyphthalic acid, but if a different starting material is used, careful control of stoichiometry and reaction conditions is crucial.
Low Yield in Phthalimide Formation Incomplete dehydration of the intermediate phthalamic acid.Ensure efficient water removal during the cyclization step, for example, by using a Dean-Stark apparatus or a suitable dehydrating agent.
Over-reduction in the Reduction Step The reducing agent is too reactive or the reaction time is too long.Screen for a milder reducing agent. Perform a time-course study to identify the optimal reaction time.
Incomplete Deprotection The deprotection conditions are not harsh enough or the reaction time is too short.Increase the reaction time or temperature for the deprotection step. If using a catalytic method, ensure the catalyst is active. Consider a protecting group that is easier to cleave under scalable conditions.
Product Degradation during Deprotection The deprotection conditions are too harsh for the isoindolinone core.Screen for orthogonal protecting groups that can be removed under milder conditions which the product is stable to.
Difficulty in Final Product Purification The product has similar polarity to remaining impurities.Optimize the mobile phase for column chromatography. Consider a different stationary phase (e.g., alumina, reverse phase). Recrystallization from a suitable solvent system can also be an effective purification method. A salt screen of the final product may also aid purification.

Experimental Protocols

A proposed synthetic route for this compound is outlined below. Note: These are generalized protocols and should be optimized for specific laboratory and scale-up conditions.

Step 1: Protection of 3-Bromo-5-hydroxyphthalic acid

  • Dissolve 3-Bromo-5-hydroxyphthalic acid in a suitable solvent (e.g., DMF or THF).

  • Add a suitable base (e.g., triethylamine or potassium carbonate).

  • Add the protecting group reagent (e.g., benzyl bromide for a benzyl ether) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC or HPLC until completion.

  • Perform an aqueous work-up to remove excess reagents and isolate the protected product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Protected 4-Bromo-6-hydroxyphthalimide

  • Suspend the protected 3-Bromo-5-hydroxyphthalic acid in a suitable solvent (e.g., toluene).

  • Add a source of ammonia (e.g., urea or pass ammonia gas through the solution).

  • Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction for the formation of the phthalimide.

  • Cool the reaction mixture and isolate the product by filtration.

  • Wash the solid product with a suitable solvent and dry under vacuum.

Step 3: Selective Reduction to Protected this compound

  • Dissolve the protected phthalimide in a suitable solvent (e.g., acetic acid or ethanol).

  • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Control the temperature and pressure as optimized for the specific reducing agent.

  • Monitor the reaction progress carefully by HPLC to maximize the yield of the desired isoindolinone and minimize over-reduction.

  • Upon completion, filter off the catalyst (if used) and perform a suitable work-up to isolate the crude product.

  • Purify by column chromatography.

Step 4: Deprotection to this compound

  • Dissolve the protected isoindolinone in a suitable solvent.

  • Perform the deprotection reaction based on the chosen protecting group (e.g., for a benzyl ether, use catalytic hydrogenation with Pd/C or a Lewis acid like BBr3).

  • Monitor the reaction to completion.

  • Perform an appropriate work-up to isolate the crude final product.

  • Purify the final product by recrystallization or column chromatography to the desired specification.

Data Presentation

Table 1: Summary of Proposed Reaction Conditions and Expected Yields (Laboratory Scale)

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Protection Benzyl bromide, K₂CO₃DMF804-685-95
Phthalimide Formation UreaToluene1108-1280-90
Selective Reduction SnCl₂·2H₂OAcetic Acid602-450-70
Deprotection Pd/C, H₂Ethanol/THF2512-1680-90

Note: Yields are indicative and will vary based on optimization and scale.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Imide Formation cluster_step3 Step 3: Selective Reduction cluster_step4 Step 4: Deprotection start 3-Bromo-5-hydroxyphthalic acid step1 Protected Phthalic Acid start->step1 Protecting Agent step2 Protected Phthalimide step1->step2 Ammonia Source step3 Protected Isoindolinone step2->step3 Reducing Agent step4 Final Product step3->step4 Deprotection Reagent troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Low Yield in a Step cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Loss start->cause4 action1 Optimize Reaction Time/Temp cause1->action1 action2 Adjust Stoichiometry cause1->action2 cause2->action2 action3 Screen Solvents/Reagents cause2->action3 cause3->action3 action4 Modify Work-up/Purification cause4->action4

Technical Support Center: Synthesis of 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common approach involves the bromination of a hydroxyisoindolin-1-one precursor. A potential route starts from 3-hydroxyphthalic anhydride, which is reacted with an ammonia source to form the corresponding phthalimide, followed by selective reduction to the isoindolinone, and subsequent bromination. The specific reagents and conditions can influence the yield and byproduct profile.

Q2: What are the most likely byproducts in this synthesis?

The primary byproducts often arise from the bromination step. These can include:

  • Dibrominated species: Over-bromination can lead to the formation of dibromo-hydroxyisoindolin-1-one isomers.

  • Regioisomers: Bromination may occur at other positions on the aromatic ring, leading to isomeric byproducts.

  • Unreacted starting material: Incomplete bromination will leave residual 6-hydroxyisoindolin-1-one.

  • Degradation products: Depending on the reaction conditions (e.g., harsh pH or high temperatures), the isoindolinone ring can degrade.

Q3: How can I purify the final product?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature.
Product degradation.Use milder reaction conditions. Ensure the temperature and pH are well-controlled throughout the synthesis.
Loss during workup or purification.Optimize extraction and purification steps. Ensure the pH during aqueous workup is appropriate to prevent the product from dissolving in the aqueous layer. Use an appropriate solvent system for chromatography to ensure good separation.
Multiple Spots on TLC (Impure Product) Formation of regioisomers.Control the reaction temperature carefully during bromination; lower temperatures often favor selectivity. Consider using a different brominating agent that offers higher regioselectivity.
Over-bromination.Use a stoichiometric amount of the brominating agent (e.g., NBS). Add the brominating agent portion-wise to maintain better control over the reaction.
Product is Difficult to Isolate/Precipitate Product is highly soluble in the reaction solvent.After the reaction is complete, consider removing the reaction solvent under reduced pressure and replacing it with a solvent in which the product is less soluble to induce precipitation.
Formation of salts.Ensure proper neutralization during the workup step to convert any salt forms of the product back to the neutral molecule.

Byproduct Formation Overview

The following table summarizes potential byproducts based on reaction conditions during the bromination step.

Condition Primary Byproduct Rationale Suggested Mitigation
Excess Brominating Agent Dibrominated IsoindolinoneThe presence of excess electrophile promotes a second bromination on the activated ring.Use 1.0-1.1 equivalents of the brominating agent.
High Reaction Temperature Regioisomers & Degradation ProductsHigher temperatures can overcome the activation energy barrier for bromination at less favored positions and can lead to ring instability.Maintain a low and consistent temperature (e.g., 0-5 °C) during the addition of the brominating agent.
Incomplete Reaction Unreacted Starting MaterialInsufficient reaction time or deactivation of the brominating agent.Monitor reaction by TLC/LC-MS and allow it to run to completion.

Diagrams and Workflows

experimental_workflow start Synthesis of 6-Hydroxyisoindolin-1-one bromination Bromination Reaction (e.g., with NBS) start->bromination workup Aqueous Workup & Extraction bromination->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

byproduct_formation start 6-Hydroxyisoindolin-1-one reagent + Brominating Agent (e.g., NBS) start->reagent branch reagent->branch desired Desired Product (4-Bromo-) dibromo Dibrominated Byproduct desired->dibromo + Excess Reagent isomer Isomeric Byproduct (e.g., 7-Bromo- or 5-Bromo-) branch->desired Correct Regioselectivity branch->isomer Incorrect Regioselectivity

Caption: Logical relationships in the formation of brominated byproducts.

Key Experimental Protocols

Protocol 1: Bromination of 6-Hydroxyisoindolin-1-one

Materials:

  • 6-Hydroxyisoindolin-1-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

Methodology:

  • Dissolve 6-Hydroxyisoindolin-1-one (1 equivalent) in acetonitrile in a round bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Proceed with the aqueous workup and extraction using ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Methodology:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with 10% ethyl acetate in hexane and gradually increase the polarity to 50% ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Technical Support Center: Method Refinement for Functionalizing the Isoindolinone Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the functionalization of the isoindolinone core.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and functionalization of isoindolinones, offering potential causes and solutions.

Q1: What are the primary reasons for low yields in my isoindolinone synthesis?

Low yields can often be attributed to several factors:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For example, in the ultrasound-assisted synthesis of 3-hydroxyisoindolin-1-ones, lower temperatures can lead to decreased yields due to poor conversion of starting materials.[1] Conversely, excessively high temperatures may cause degradation of reactants or products.

  • Improper Solvent Selection: The solubility of starting materials and intermediates is crucial for an efficient reaction. Water, for instance, has been shown to be an unsuitable solvent in certain ultrasound-assisted syntheses due to the low solubility of the reactants.[1] The solvent can also influence the reaction pathway, favoring desired products or side reactions.

  • Catalyst Inactivity or Inappropriateness: In transition-metal catalyzed reactions, the choice and condition of the catalyst are paramount. An expired or improperly handled catalyst can significantly reduce the yield.[1] The ligand associated with the metal catalyst also plays a crucial role, with some ligands promoting the desired reaction while others may lead to unwanted side products or no reaction at all.

  • Presence of Water or Oxygen: Reactions that require anhydrous conditions are highly sensitive to moisture. Improperly dried glassware or solvents can introduce water and lead to significantly lower yields.[1] Similarly, for reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Insufficient Reaction Time: Some reactions require extended periods to reach completion. If the reaction is stopped prematurely, a significant amount of unreacted starting material will remain, resulting in a low yield of the desired product.[1]

  • Steric Hindrance: The structure of the substrates can impact reaction efficiency. Significant steric hindrance near the reaction site can impede the approach of reagents and lower the overall yield.[1]

Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Minimizing side products requires careful optimization of the reaction conditions:

  • Ligand Selection in Catalysis: In metal-catalyzed reactions, the choice of ligand can dramatically influence selectivity. Experimenting with different ligands can help favor the desired reaction pathway.

  • Temperature Control: Adjusting the reaction temperature can alter the product distribution. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Atmosphere Control: For reactions prone to oxidation, ensuring an inert atmosphere (e.g., using a nitrogen or argon blanket) can prevent the formation of oxidation-related side products.[1]

  • Starting Material Purity: Impurities in the starting materials can sometimes act as catalysts for side reactions. Using highly purified starting materials is recommended.

Q3: What are the most effective methods for purifying functionalized isoindolinones?

Purification of isoindolinones can be challenging due to the presence of structurally similar byproducts. Common and effective purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying isoindolinones.[1][2] The choice of eluent system, such as a mixture of n-hexane and ethyl acetate, is critical for achieving good separation.[1][2]

  • Recrystallization: If the synthesized isoindolinone is a solid, recrystallization can be a highly effective technique for removing small amounts of impurities and obtaining a highly pure product.

  • Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the functionalization of the isoindolinone core.

Protocol 1: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [1]

  • To a solution of 3-alkylidenephtalide (0.5 mmol, 1 equivalent) in isopropanol, add a primary amine (2 equivalents).

  • Place the reaction mixture in an ultrasonic bath operating at 47 kHz and 35 W.

  • Irradiate the mixture at 50 °C for 30 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography using an n-hexane/ethyl acetate eluent system.

Protocol 2: General Procedure for Synthesis of Novel Isoindolinone Derivatives [2]

  • To a solution of 2-benzoylbenzoic acid (1.0 equivalent) and a catalytic amount of trifluoroacetic acid in 10 mL of dichloromethane, add chlorosulfonyl isocyanate (1.1 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • Add 1 mL of the corresponding alcohol (ROH) and continue stirring at room temperature for 1 hour.

  • After the reaction is complete, remove the volatile components under reduced pressure.

  • Purify the resulting residue using thin-layer chromatography (TLC) with an ethyl acetate/n-hexane (1:4) mixture as the eluent to yield the pure product.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the functionalization of the isoindolinone core, providing a basis for comparison of different methodologies.

EntryStarting MaterialReagentCatalystSolventTemp (°C)Time (h)Yield (%)Ref
1N-phenylisoindolinone1-octene[Ir(COD)2]BArF1,4-dioxane1204881[3]
22-benzoylbenzoic acidChlorosulfonyl isocyanate, EthanolTFA (cat.)DichloromethaneRT395[2]
33-alkylidenephtalidePrimary amineNoneIsopropanol500.5Varies[1]
42-formylbenzoic acidPrimary aminesPt nanowiresWater/EthanolVariesVariesExcellent[4]
52-alkyl-N-substituted benzamides-Copper---Varies[4]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the functionalization of the isoindolinone core.

Troubleshooting_Low_Yields cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed temp Suboptimal Temperature start->temp solvent Incorrect Solvent start->solvent catalyst Catalyst Issues start->catalyst atmosphere Atmosphere Contamination start->atmosphere time Insufficient Reaction Time start->time sterics Steric Hindrance start->sterics optimize_temp Optimize Temperature (e.g., screen range) temp->optimize_temp screen_solvents Screen Alternative Solvents solvent->screen_solvents check_catalyst Verify Catalyst Activity/ Use Fresh Catalyst/Screen Ligands catalyst->check_catalyst inert_atmosphere Use Inert Atmosphere (N2 or Ar) atmosphere->inert_atmosphere increase_time Increase Reaction Time/Monitor by TLC time->increase_time modify_substrate Modify Substrate to Reduce Hindrance sterics->modify_substrate

Caption: Troubleshooting workflow for addressing low yields in isoindolinone synthesis.

Purification_Workflow cluster_purification Purification Strategy start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 quench, extraction) start->workup concentrate Concentrate Under Reduced Pressure workup->concentrate is_solid Is the Product a Solid? concentrate->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography (Silica Gel) is_solid->column No final_product Pure Isoindolinone recrystallize->final_product column->final_product

Caption: General purification workflow for functionalized isoindolinones.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the characterization and purity assessment of 4-Bromo-6-hydroxyisoindolin-1-one, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail common analytical methodologies, present hypothetical comparative data, and provide generalized experimental protocols.

Comparison of Analytical Techniques

The selection of an analytical technique is contingent on the specific goals of the analysis, such as identity confirmation, purity determination, or quantification. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are principal techniques for the comprehensive analysis of organic molecules like this compound.

Data Presentation
Analytical TechniqueInformation ProvidedLimit of Detection (LOD) / ResolutionKey AdvantagesKey Limitations
HPLC (UV-Vis) Purity, Quantification~1 ng (compound dependent)High resolution, quantitative accuracy, robustness.[1][2]Requires a chromophore, potential for co-elution.
LC-MS Molecular Weight, Purity~1-10 pgHigh sensitivity and selectivity, structural information from fragmentation.[3]Matrix effects can suppress ionization, higher cost.
¹H NMR Chemical Structure, Purity~1-5 µgProvides detailed structural information, non-destructive.[4]Lower sensitivity than MS, complex spectra for mixtures.
FTIR Functional Groupsmg rangeFast, provides information on chemical bonds and functional groups.[5]Not suitable for quantification, complex spectra can be difficult to interpret.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: A standard HPLC system with a UV-Vis detector.

Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Filter through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identify potential impurities of this compound.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

Method:

  • LC Conditions: Utilize the same HPLC method as described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, as per instrument recommendations.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer.

Method:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound and a conceptual signaling pathway where such a molecule might be investigated.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Sample->FTIR Filtration Filtration (for HPLC/LC-MS) Dissolution->Filtration NMR NMR Dissolution->NMR HPLC HPLC Filtration->HPLC LCMS LC-MS Filtration->LCMS Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Inhibitor 4-Bromo-6-hydroxy- isoindolin-1-one Inhibitor->KinaseB

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

References

A Comparative Analysis of the Spectroscopic Properties of 4-Bromo-6-hydroxyisoindolin-1-one and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 4-Bromo-6-hydroxyisoindolin-1-one, alongside its precursor analogues, 4-bromoisoindolin-1-one and 6-hydroxyisoindolin-1-one. Due to the limited availability of direct experimental data for this compound, this guide utilizes established spectroscopic principles and data from structurally similar compounds to present a predictive analysis. This information is intended to aid researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this and related heterocyclic compounds.

The isoindolinone core is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1] The addition of bromo and hydroxyl functional groups to this core structure imparts distinct electronic properties that are reflected in their NMR and mass spectra. The bromine atom, being an electron-withdrawing group, tends to deshield nearby protons and carbons, shifting their NMR signals downfield.[2][3] Conversely, the hydroxyl group is an electron-donating group, which shields adjacent nuclei and causes an upfield shift in their NMR signals. In mass spectrometry, the presence of a bromine atom is readily identifiable by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4][5]

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its analogues. These predictions are based on the known effects of bromo and hydroxy substituents on aromatic systems and data from related isoindolinone structures.[6]

Table 1: Predicted ¹H NMR Spectral Data

CompoundPredicted Chemical Shifts (ppm) and Multiplicities
4-Bromoisoindolin-1-one H-5: ~7.6 (d), H-6: ~7.4 (t), H-7: ~7.8 (d), CH₂: ~4.5 (s), NH: ~8.5 (br s)
6-Hydroxyisoindolin-1-one H-4: ~7.2 (d), H-5: ~6.9 (dd), H-7: ~7.1 (d), CH₂: ~4.4 (s), NH: ~8.2 (br s), OH: ~9.5 (br s)
This compound H-5: ~7.1 (s), H-7: ~7.3 (s), CH₂: ~4.4 (s), NH: ~8.4 (br s), OH: ~9.8 (br s)

Table 2: Predicted ¹³C NMR Spectral Data

CompoundPredicted Chemical Shifts (ppm)
4-Bromoisoindolin-1-one C=O: ~168, C-3a: ~145, C-7a: ~135, C-4: ~120 (C-Br), C-5: ~125, C-6: ~130, C-7: ~128, CH₂: ~50
6-Hydroxyisoindolin-1-one C=O: ~167, C-3a: ~140, C-7a: ~138, C-4: ~122, C-5: ~115, C-6: ~155 (C-OH), C-7: ~118, CH₂: ~49
This compound C=O: ~167, C-3a: ~142, C-7a: ~137, C-4: ~118 (C-Br), C-5: ~117, C-6: ~153 (C-OH), C-7: ~120, CH₂: ~49

Table 3: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightPredicted Key Fragments (m/z)
4-Bromoisoindolin-1-one C₈H₆BrNO211.04 / 213.04M⁺˙ (211/213), [M-Br]⁺ (132), [M-CO]⁺˙ (183/185)
6-Hydroxyisoindolin-1-one C₈H₇NO₂149.15M⁺˙ (149), [M-CO]⁺˙ (121), [M-H₂O]⁺˙ (131)
This compound C₈H₆BrNO₂227.04 / 229.04M⁺˙ (227/229), [M-Br]⁺ (148), [M-CO]⁺˙ (199/201)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, especially of exchangeable protons like -NH and -OH.[7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

    • The relaxation delay should be set to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain singlets for each carbon atom.

    • Set the spectral width to cover the expected range (typically 0-180 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of a heterocyclic compound using electrospray ionization (ESI) is outlined below:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[8] Further dilute this stock solution to a final concentration of around 10 µg/mL.[8]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole instrument.[9]

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The ESI source will generate gas-phase ions of the analyte.

  • Mass Analysis:

    • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

    • Set the mass range to be scanned to include the expected molecular ion peak.

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal intensity of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For compounds containing bromine, look for the distinctive isotopic pattern of peaks separated by 2 m/z units with nearly equal intensity.[10][11]

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation 4-Bromoisoindolin-1-one 4-Bromoisoindolin-1-one Target_Compound This compound 4-Bromoisoindolin-1-one->Target_Compound Precursor 6-Hydroxyisoindolin-1-one 6-Hydroxyisoindolin-1-one 6-Hydroxyisoindolin-1-one->Target_Compound Precursor NMR NMR Spectroscopy Target_Compound->NMR Analyzed by MS Mass Spectrometry Target_Compound->MS Analyzed by NMR_Data 1H and 13C NMR Data (Chemical Shifts, Multiplicities) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation Leads to MS_Data->Structure_Elucidation Leads to Substituent Effects on Aromatic NMR Chemical Shifts Aromatic_Ring Aromatic Ring Protons/Carbons Bromo_Substituent Bromo Group (Electron-Withdrawing) Aromatic_Ring->Bromo_Substituent Influences Hydroxy_Substituent Hydroxy Group (Electron-Donating) Aromatic_Ring->Hydroxy_Substituent Influences Downfield_Shift Deshielding (Downfield Shift, Higher ppm) Bromo_Substituent->Downfield_Shift Causes Upfield_Shift Shielding (Upfield Shift, Lower ppm) Hydroxy_Substituent->Upfield_Shift Causes

References

A Comparative Guide to Isoindolinone-Based PARP Inhibitors and Other Key Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of isoindolinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors against other established PARP inhibitors. While specific experimental data for 4-Bromo-6-hydroxyisoindolin-1-one is not extensively available in the public domain, this document leverages data from structurally related isoindolinone compounds to offer a valuable comparative analysis for researchers in the field of oncology and drug discovery.

Introduction to PARP Inhibition and the Isoindolinone Scaffold

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break (SSB) repair machinery via the base excision repair (BER) pathway.[1] The therapeutic strategy of PARP inhibition is centered on the concept of synthetic lethality. In cancer cells harboring deficiencies in homologous recombination (HR), a major pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of SSBs that convert to cytotoxic DSBs during replication.[2] The inability to repair these DSBs results in genomic instability and, ultimately, cell death.[2]

The isoindolinone core is a privileged scaffold in medicinal chemistry and has been successfully employed in the design of potent PARP inhibitors.[3] Its structural features allow for key interactions within the catalytic domain of PARP enzymes. This guide will explore the efficacy of representative isoindolinone-based PARP inhibitors in comparison to clinically approved agents such as Olaparib, Niraparib, Rucaparib, and Talazoparib.

Comparative Efficacy and Potency of PARP Inhibitors

The inhibitory potency of PARP inhibitors is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of a PARP enzyme by 50%. The following tables summarize the reported IC50 values for a selection of isoindolinone-based PARP inhibitors and clinically relevant comparators against PARP1 and PARP2. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[1]

Table 1: Biochemical Potency (IC50) of PARP Inhibitors Against PARP1 and PARP2

Inhibitor ClassCompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Isoindolinone-Based Novel Isoindolinone Inhibitor 1Single-digit nM-[3]
Isoindolinone-Based Novel Isoindolinone Inhibitor 2Single-digit nM-[3]
Phthalazinone Olaparib~5~1[1]
Indazole Carboxamide Niraparib3.82.1[4]
Indole Carboxamide Rucaparib1.4-[4]
Fluorinated Benzamide Talazoparib0.57-[5]

Note: Specific IC50 values for novel isoindolinone inhibitors are often proprietary. The reference indicates potency in the single-digit nanomolar range.

Another critical aspect of some PARP inhibitors' mechanism of action is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to increased cytotoxicity.[2] The trapping potency varies among different inhibitors and is a key factor in their clinical efficacy.[2]

Table 2: PARP Trapping Potency of Clinically Approved PARP Inhibitors

CompoundRelative PARP Trapping Potency
Olaparib+++
Niraparib++
Rucaparib+++
Talazoparib+++++

Potency is indicated on a relative scale based on available literature.

Signaling Pathway of PARP Inhibition

The mechanism of action of PARP inhibitors is rooted in the concept of synthetic lethality in the context of DNA repair pathways. The following diagram illustrates the central signaling pathway.

PARP_Inhibition_Pathway PARP Inhibition Signaling Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates SSB_Repaired SSB Repaired BER->SSB_Repaired leads to SSB_HRD Single-Strand Break (SSB) PARP_Inhibited PARP Inhibition SSB_HRD->PARP_Inhibited PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Inhibited causes DSB Double-Strand Break (DSB) PARP_Inhibited->DSB leads to accumulation of unrepaired SSBs, forming DSBs during replication HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death results in

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

The evaluation of PARP inhibitors relies on a variety of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Workflow Diagram:

PARP_Enzymatic_Assay_Workflow A Coat 96-well plate with histones B Add PARP1 enzyme, activated DNA, and biotinylated NAD+ A->B C Add test inhibitor at various concentrations B->C D Incubate to allow PARylation C->D E Wash and add Streptavidin-HRP D->E F Add chemiluminescent substrate E->F G Measure luminescence F->G

Caption: Experimental workflow for a PARP1 enzymatic assay.

Methodology:

  • Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP1. The plate is then washed and blocked to prevent non-specific binding.

  • Reaction Setup: A reaction mixture containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+ is prepared.

  • Inhibitor Addition: The test compound (e.g., an isoindolinone-based inhibitor) is added to the wells at a range of concentrations. A control with no inhibitor is also included.

  • Enzymatic Reaction: The reaction is initiated by the addition of the PARP1 enzyme mixture and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for the PARylation of histones.

  • Detection: The plate is washed to remove unincorporated reagents. Streptavidin-conjugated horseradish peroxidase (HRP) is then added, which binds to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: After another wash step, a chemiluminescent HRP substrate is added to the wells.

  • Data Acquisition: The luminescence, which is proportional to PARP1 activity, is measured using a microplate reader.

  • Data Analysis: The percentage of PARP inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[2]

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP enzymes onto DNA.

Methodology:

  • Reagents: The assay utilizes a fluorescently labeled DNA oligonucleotide containing a single-strand break and recombinant human PARP1 enzyme.

  • Reaction Setup: PARP1 is incubated with the fluorescently labeled DNA in the presence of varying concentrations of the test inhibitor.

  • Trapping Measurement: The principle of fluorescence polarization (FP) is used for detection. When the small, fluorescently labeled DNA is unbound, it tumbles rapidly in solution, resulting in low FP. When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to a higher FP signal. In the presence of an effective trapping inhibitor, the PARP-DNA complex is stabilized, resulting in a sustained high FP signal.

  • Data Analysis: The increase in fluorescence polarization is measured at different inhibitor concentrations to determine the trapping potency.[4]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly those with and without HR deficiencies.

Methodology:

  • Cell Seeding: Cancer cells (e.g., BRCA1/2 mutant and wild-type cell lines) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor and incubated for a prolonged period (e.g., 72 to 120 hours) to allow for the cytotoxic effects to manifest.

  • Viability Assessment: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.

  • Data Acquisition: The luminescent signal, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value, representing the concentration at which cell viability is reduced by 50%, is determined by plotting the data on a dose-response curve.[6]

Conclusion

The isoindolinone scaffold represents a promising chemical starting point for the development of potent and selective PARP inhibitors. As demonstrated by the comparative data, novel inhibitors from this class exhibit biochemical potencies in the low nanomolar range, comparable to or exceeding those of some clinically approved drugs. The comprehensive evaluation of these compounds through a battery of biochemical and cellular assays, as detailed in this guide, is essential for elucidating their full therapeutic potential. For researchers and drug development professionals, a thorough understanding of the comparative performance and underlying mechanisms of action of different PARP inhibitors is crucial for advancing the next generation of targeted cancer therapies.

References

Unveiling the Potential Bioactivity of 4-Bromo-6-hydroxyisoindolin-1-one: A Comparative Analysis with Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives demonstrating potent anticancer properties. This guide presents a comparative analysis of the hypothetical bioactivity of a novel compound, 4-Bromo-6-hydroxyisoindolin-1-one, against established drugs targeting two critical cancer pathways: PARP and VEGFR-2.

While direct experimental data for this compound is not yet available, the known bioactivities of structurally related isoindolinone derivatives suggest its potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This comparison, therefore, serves as a valuable resource for researchers, scientists, and drug development professionals by contextualizing the potential therapeutic profile of this novel compound.

A Comparative Look at Anticancer Activity

The following tables summarize the in vitro efficacy of leading PARP and VEGFR-2 inhibitors across a panel of cancer cell lines. This data provides a benchmark against which the future experimental results of this compound can be evaluated.

Table 1: Comparative Bioactivity of PARP Inhibitors
DrugTargetCancer Cell LineIC50 (µM)
This compound PARP (Hypothetical) --
OlaparibPARP1/2HCT116 (Colorectal)2.799[1][2]
MDA-MB-436 (Breast, BRCA1 mutant)4.7[1]
PEO1 (Ovarian, BRCA2 mutant)0.004[1]
RucaparibPARP1/2/3COLO704 (Ovarian)2.5[3]
KURAMOCHI (Ovarian, BRCA2 mutant)<15
TalazoparibPARP1/2MDA-MB-436 (Breast, BRCA1 mutant)~0.13[4]
BT-20 (Breast)91.6[5]
MDA-MB-468 (Breast)1000[5]
Table 2: Comparative Bioactivity of VEGFR-2 Inhibitors
DrugTargetCancer Cell LineIC50 (µM)
This compound VEGFR-2 (Hypothetical) --
SunitinibVEGFR-2, PDGFRβ, c-Kit786-O (Renal)4.6[6]
ACHN (Renal)1.9[6]
Caki-1 (Renal)2.8[6]
SorafenibVEGFR-2, PDGFRβ, RafHepG2 (Liver)7.10[7]
Huh7 (Liver)11.03[7]
AxitinibVEGFR-1/2/3A-498 (Renal)13.6 (96h)[8]
Caki-2 (Renal)36 (96h)[8]
GB1B (Glioblastoma)3.58 (72h)[9]

Understanding the Mechanisms of Action

To fully appreciate the potential of this compound, it is crucial to understand the signaling pathways of its hypothetical targets.

PARP Signaling and Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_normal Normal DNA Repair cluster_inhibition PARP Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR PAR Chains PARP1->PAR synthesizes Repair_Inhib DNA Repair Blocked NAD NAD+ NAD->PARP1 DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits Repair DNA Repair DNA_Repair_Proteins->Repair Apoptosis Apoptosis Inhibitor This compound (Hypothetical PARP Inhibitor) Inhibitor->PARP1 inhibits Repair_Inhib->Apoptosis

Caption: Hypothetical PARP1 Inhibition Pathway.

VEGFR-2 Signaling and Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors of VEGFR-2 block the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.

VEGFR2_Inhibition cluster_normal VEGFR-2 Signaling cluster_inhibition VEGFR-2 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream initiates Downstream_Inhib Downstream Signaling Blocked Angiogenesis Angiogenesis Downstream->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Inhibitor This compound (Hypothetical VEGFR-2 Inhibitor) Inhibitor->VEGFR2 inhibits Angiogenesis_Inhib Angiogenesis Inhibited Downstream_Inhib->Angiogenesis_Inhib

Caption: Hypothetical VEGFR-2 Inhibition Pathway.

Experimental Methodologies

The following are generalized protocols for key in vitro assays used to determine the bioactivity of anticancer compounds. These methods provide a framework for the future evaluation of this compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells and to determine its IC50 value.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (and vehicle control) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PARP1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Protocol:

  • Assay Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP1.

  • Reaction Mixture: A reaction mixture containing activated DNA, biotinylated NAD+, and the test compound at various concentrations is prepared.

  • Enzyme Addition: Recombinant PARP1 enzyme is added to the wells to initiate the reaction.

  • Incubation: The plate is incubated to allow for the PARylation of histones.

  • Detection: The amount of incorporated biotinylated NAD+ is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: The luminescence signal, which is proportional to PARP1 activity, is measured. The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate containing a suitable buffer, a peptide substrate for VEGFR-2, and ATP.

  • Inhibitor Addition: The test compound is added to the wells at a range of concentrations.

  • Enzyme Initiation: Recombinant VEGFR-2 kinase is added to initiate the phosphorylation of the substrate.

  • Incubation: The reaction is incubated for a specific time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system (e.g., fluorescence or luminescence).

  • Data Analysis: The signal is measured, and the percent inhibition of VEGFR-2 kinase activity is calculated for each compound concentration to determine the IC50 value.

Future Directions

The structural features of this compound, particularly the presence of bromo and hydroxy substituents on the isoindolinone core, provide a rationale for its potential as an anticancer agent. Future in vitro and in vivo studies are essential to elucidate the specific bioactivity, mechanism of action, and therapeutic potential of this novel compound. The comparative data and experimental protocols presented in this guide offer a foundational framework for these critical next steps in the drug discovery and development process.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Bromo-Hydroxy-Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of bromo-hydroxy-isoindolinone derivatives, a class of compounds demonstrating significant therapeutic promise across various disease areas. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate the rational design of next-generation isoindolinone-based therapeutics.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of bromo and hydroxy substituents on this core can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationships (SAR) of these derivatives, primarily focusing on their roles as inhibitors of carbonic anhydrases and bromodomains, as well as their anticancer activities.

Comparative Biological Activity

The biological efficacy of various bromo-hydroxy-isoindolinone derivatives has been evaluated against several key therapeutic targets. The following tables summarize the inhibitory activities, providing a clear comparison of their potency.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in physiological processes, and their inhibition is a validated strategy for treating conditions like glaucoma and certain cancers. The inhibitory potential of isoindolinone derivatives against human carbonic anhydrase I (hCA I) and II (hCA II) is presented below. The data highlights that specific substitutions on the isoindolinone core can lead to potent, low nanomolar inhibition.[1]

Compound IDModificationshCA I Ki (nM)hCA II Ki (nM)
2c 2-propanol derivative11.48 ± 4.189.32 ± 2.35
2f cyclohexanol derivative16.09 ± 4.1414.87 ± 3.25
AAZ (Standard) Acetazolamide18.16 ± 0.882-

Table 1: Inhibitory activity (Ki) of selected isoindolinone derivatives against human carbonic anhydrase I and II.[1]

Bromodomain Inhibition

Bromodomain-containing proteins, such as BRD4, are epigenetic readers that are key regulators of gene transcription and are implicated in cancer and inflammatory diseases.[2] Isoindolinone-based compounds have emerged as promising inhibitors of these targets. The following table showcases the inhibitory concentration (IC50) of aristoyagonine derivatives, which share a related structural core, against the BRD4 bromodomain.

Compound IDR4 SubstitutionBRD4 IC50 (µM)
8bd -OH0.41
8be N,N-diethylaminoethoxy0.86
8bf Pyridine group adjacent to oxygen0.91
8bg Benzyl groupInactive

Table 2: Inhibitory activity (IC50) of aristoyagonine derivatives against the BRD4 bromodomain. The presence of a hydroxyl group or other hydrogen bond acceptors at the R4 position appears crucial for activity.

Anticancer Activity

The cytotoxic effects of bromo-hydroxy-isoindolinone derivatives have been investigated in various cancer cell lines. The data below illustrates the IC50 values of novel 1-benzyl-5-bromoindolin-2-one derivatives against breast (MCF-7) and lung (A-549) cancer cell lines, highlighting their potential as anticancer agents.

Compound IDModificationMCF-7 IC50 (µM)A-549 IC50 (µM)
7c 4-arylthiazole derivative7.17 ± 0.94-
7d 4-arylthiazole derivative2.93 ± 0.47-

Table 3: Anticancer activity (IC50) of 1-benzyl-5-bromoindolin-2-one derivatives.[3]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA I and II is determined by measuring the esterase activity of the enzyme. The assay relies on the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), by carbonic anhydrase, which produces the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm. The presence of an inhibitor reduces the rate of this reaction, allowing for the determination of its potency (IC50 or Ki). Human erythrocyte carbonic anhydrase isoenzymes are purified using Sepharose-4B-l-tyrosine-sulfanilamide affinity chromatography.[1]

BRD4 Bromodomain Inhibition Assay (AlphaScreen)

The inhibition of BRD4 bromodomain binding to its acetylated histone substrate is measured using an AlphaScreen (Amplified Luminescent Proximity Homestead Assay) format.[4][5] This bead-based assay involves the following steps:

  • Incubation of the BRD4 bromodomain 1 (BD1) with a biotinylated acetylated histone substrate in the presence of the test inhibitor.

  • Addition of streptavidin-coated donor beads and glutathione-coated acceptor beads.

  • In the absence of an inhibitor, the binding of the bromodomain to the substrate brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal.

  • Inhibitors disrupt this interaction, leading to a decrease in the signal, which is measured by an AlphaScreen microplate reader.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The protocol involves:

  • Seeding cancer cells in a 96-well plate and allowing them to adhere overnight.

  • Treating the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).[1]

  • Adding the MTT solution to each well and incubating for a few hours.

  • Solubilizing the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measuring the absorbance of the purple solution using a microplate reader.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

BRD4_Signaling_Pathway Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits PolII RNA Polymerase II PTEFb->PolII phosphorylates Transcription Gene Transcription (e.g., MYC) PolII->Transcription initiates Inhibitor Bromo-Hydroxy- Isoindolinone Inhibitor->BRD4 inhibits binding

BRD4 signaling pathway and point of inhibition.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_sar Analysis Synthesis Synthesis of Bromo-Hydroxy- Isoindolinone Derivatives Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A-549) Synthesis->Cell_Culture Treatment Treatment with Compounds (Varying Concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Experimental workflow for anticancer activity screening.

Structure-Activity Relationship Insights

The collective data from various studies provides valuable insights into the SAR of bromo-hydroxy-isoindolinones:

  • Role of the Hydroxyl Group: The hydroxyl group often acts as a crucial hydrogen bond donor or acceptor, facilitating interaction with the target protein's active site.[8] As seen in the BRD4 inhibitors, the presence of a hydroxyl group (compound 8bd) resulted in potent activity, which was maintained when replaced by another hydrogen bond acceptor but abolished when substituted with a bulky, non-polar group.

  • Impact of the Bromo Substituent: The position and presence of the bromo substituent can significantly influence activity. Electron-withdrawing groups like bromine can affect the electronic properties of the isoindolinone core, potentially enhancing binding affinity or altering metabolic stability. In some series of anticancer agents, the presence of a bromo group has been shown to improve reactivity and cytotoxic effects.

  • Influence of Other Substituents: The nature and position of other substituents on the isoindolinone ring system are critical. For instance, in the carbonic anhydrase inhibitors, the type of alcohol derivative attached to the core dramatically impacted the inhibitory potency.[1] Similarly, for anticancer activity, modifications at the N-position of the isoindolinone can modulate potency.

References

A Comparative Purity Analysis of Synthesized 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the verification of purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity, toxicity, and pharmacokinetic properties. This guide provides an objective comparison of the purity of 4-Bromo-6-hydroxyisoindolin-1-one synthesized via two distinct final-step purification methodologies: recrystallization and column chromatography. The purity of the final product is assessed using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1][2] this compound is a functionalized derivative that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[3][4] Ensuring its high purity is paramount for the integrity of downstream applications and the reliability of experimental results.

Comparative Purity Assessment

The purity of this compound was evaluated for batches purified by two common laboratory methods. Method A employed recrystallization from an ethanol/water solvent system, while Method B utilized flash column chromatography with a silica gel stationary phase. The results from HPLC, LC-MS, and ¹H NMR analyses are summarized below.

Table 1: Purity Analysis Data
Analytical MethodPurification Method A (Recrystallization)Purification Method B (Column Chromatography)
HPLC Purity (% Area) 98.6%99.5%
LC-MS Purity (% Area) 98.8%99.7%
¹H NMR Purity (Integral) >98%>99%
Major Impurities Detected Starting materials, solvent residueTrace solvent residue

Note: The data presented in this table is representative of typical results obtained from the described experimental protocols and is intended for comparative purposes.

Experimental Workflow & Analysis

The overall process for the synthesis, purification, and subsequent purity analysis is depicted in the workflow diagram below. The crude synthesized product was divided into two equal portions, each subjected to a different purification protocol before comprehensive analysis.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical Phase cluster_results Results Synthesis Crude Synthesis of this compound MethodA Method A: Recrystallization Synthesis->MethodA MethodB Method B: Column Chromatography Synthesis->MethodB HPLC_A HPLC Analysis (A) MethodA->HPLC_A LCMS_A LC-MS Analysis (A) MethodA->LCMS_A NMR_A NMR Analysis (A) MethodA->NMR_A HPLC_B HPLC Analysis (B) MethodB->HPLC_B LCMS_B LC-MS Analysis (B) MethodB->LCMS_B NMR_B NMR Analysis (B) MethodB->NMR_B ResultA Purity Report (A) HPLC_A->ResultA LCMS_A->ResultA NMR_A->ResultA ResultB Purity Report (B) HPLC_B->ResultB LCMS_B->ResultB NMR_B->ResultB

Caption: Experimental workflow from synthesis to comparative purity analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy.[5][6]

  • Instrumentation: Agilent 1260 Infinity II LC System with DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: A sample of approximately 1 mg of the synthesized compound was accurately weighed and dissolved in 1 mL of methanol to create a 1 mg/mL stock solution.[7] This solution was then filtered through a 0.22 µm syringe filter prior to injection.

  • Data Analysis: Purity was determined by calculating the percentage area of the main product peak relative to the total area of all observed peaks in the chromatogram.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[8][9] The characteristic isotopic pattern of bromine-containing compounds provides an additional layer of confirmation.[10]

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Chromatography: The same chromatographic conditions (column, mobile phase, gradient, etc.) as the HPLC method were used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: The sample was prepared as described for the HPLC analysis.

  • Data Analysis: Purity was assessed based on the extracted ion chromatogram (EIC) for the target mass [M+H]⁺ and the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to assess purity by identifying signals corresponding to impurities.[11][12] The absence of significant impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.[13]

  • Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.

  • Data Analysis: The purity was estimated by integrating the peaks corresponding to the compound and comparing them to the integrals of any identifiable impurity peaks and the residual solvent peak.

Conclusion

Both recrystallization and column chromatography are effective methods for purifying this compound. However, the comparative data indicates that column chromatography (Method B) yields a product with a slightly higher degree of purity, as evidenced by HPLC and LC-MS analysis. [99.5% and 99.7% respectively]. The primary impurities detected in the recrystallized product (Method A) were residual starting materials, which were effectively removed by chromatography. For applications requiring the highest level of purity, column chromatography is the recommended final purification step. These findings underscore the importance of selecting the appropriate purification strategy and employing orthogonal analytical techniques to rigorously validate compound purity in the drug development process.

References

A Comparative Guide to the X-ray Crystallography of Brominated Isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for brominated isoindolinone derivatives. While crystallographic data for 4-Bromo-6-hydroxyisoindolin-1-one is not publicly available, this document presents a detailed comparison with structurally similar compounds for which single-crystal X-ray diffraction data has been published. This information is crucial for understanding the solid-state architecture and intermolecular interactions that influence the physicochemical and biological properties of this class of compounds, which are significant in medicinal chemistry and materials science.

Comparative Crystallographic Data

The structural parameters derived from single-crystal X-ray diffraction are fundamental to understanding the three-dimensional arrangement of molecules in a crystalline solid. Below is a summary of key crystallographic data for two related brominated isoindolinone derivatives, providing a quantitative basis for comparison.

Parameter4-Bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one[1]4-Bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one[2]
Chemical Formula C₁₆H₁₀BrNO₂C₁₆H₉BrClNO₂
Molecular Weight 328.16 g/mol 362.60 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) Data not available3.9194 (7)
b (Å) Data not available12.594 (2)
c (Å) Data not available26.858 (4)
α (°) 9090
β (°) Data not available91.083 (6)
γ (°) 9090
Volume (ų) Data not available1325.5 (4)
Z Data not available4
Temperature (K) Data not available100
Key Interactions C—H⋯O and C—H⋯Br hydrogen bonds, π–π interactions[1]C—H⋯O hydrogen bonds, π–π stacking[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific results. The following sections outline generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of brominated isoindolinone derivatives.

Synthesis of Brominated Isoindolinones

The synthesis of brominated isoindolinones can be achieved through various organic reactions. A common approach involves a multi-step synthesis starting from appropriate precursors.

General Procedure:

  • Reaction Setup: A solution of the starting materials is prepared in a suitable organic solvent under an inert atmosphere.

  • Reagent Addition: The respective reagents are added portion-wise or dropwise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove inorganic byproducts.

  • Purification: The crude product is purified by column chromatography, recrystallization, or other appropriate methods to yield the desired brominated isoindolinone.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

General Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[1][2]

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.

  • Data Processing: The collected diffraction data are processed to integrate reflection intensities and apply corrections for various factors, such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement of the atomic coordinates and displacement parameters to achieve the best fit with the experimental data.

Visualizations

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates a typical workflow for the synthesis and subsequent crystallization of a brominated isoindolinone derivative.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Pure Compound purification->product dissolve Dissolve in Solvent product->dissolve Proceed to Crystallization evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals xray X-ray Data Collection crystals->xray Mount for Diffraction analysis Structure Solution & Refinement xray->analysis final_structure Final Crystal Structure analysis->final_structure

Caption: Workflow for Synthesis and X-ray Crystallography.

Logical Relationship of Crystallographic Analysis

This diagram outlines the logical progression from a purified compound to the final elucidated crystal structure.

G compound Purified Compound crystal Single Crystal Growth compound->crystal diffraction X-ray Diffraction crystal->diffraction data Diffraction Data (Intensities, Angles) diffraction->data model Initial Structural Model (Direct Methods) data->model refinement Structure Refinement model->refinement final Final Structure (Atomic Coordinates, Bond Lengths/Angles) refinement->final

Caption: From Compound to Crystal Structure.

References

A Comparative Guide to Isoindolinone Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoindolinone scaffold, a core structure in many biologically active compounds, is a critical process. This guide provides an objective comparison of prevalent synthetic methodologies, supported by experimental data, to inform the selection of the most suitable approach for specific research needs.

The isoindolinone core is a privileged scaffold found in a variety of natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities. The efficient construction of this heterocyclic system is a key focus in medicinal chemistry and process development. This document outlines and compares several widely employed synthetic strategies, including transition-metal-catalyzed reactions and C-H activation approaches.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to isoindolinones is often dictated by factors such as substrate scope, functional group tolerance, reaction efficiency, and the availability of starting materials. Below is a summary of key performance indicators for prominent methods.

Synthesis MethodCatalyst/ReagentStarting MaterialsTypical Reaction TimeTypical Temperature (°C)Reported Yields (%)Key AdvantagesKey Limitations
Palladium-Catalyzed Carbonylative Cyclization Pd(OAc)₂, dppp, Cs₂CO₃, COo-halobenzoates, primary amines24 h9541-92[1][2]Good functional group tolerance, one-pot procedure.[1]Requires handling of toxic CO gas, catalyst can be expensive.
Palladium-Catalyzed C-H Carbonylation PdCl₂, Cu(OAc)₂, TFBen (CO surrogate)BenzylaminesNot Specified110up to 95[3]Avoids the use of hazardous CO gas.[3]Requires a CO surrogate, oxidant is needed.
Ruthenium-Catalyzed C-H Activation & Cyclization [{Ru(p-cymene)Cl₂}₂], KOPivBenzoic acids, 1,2-oxazetidinesNot Specified140Good to excellent[4]Sustainable alternative, avoids harsh oxidants.[4]High reaction temperatures may be required.
Ruthenium-Catalyzed Cyclization with Allylic Alcohols [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂ON-substituted benzamides, allylic alcoholsNot SpecifiedNot SpecifiedGood to excellent[5]Access to 3-substituted isoindolinones.[5]Requires an oxidant and a silver salt additive.
Reductive C-N Coupling/Amidation Pt nanowires, H₂ (1 bar)2-carboxybenzaldehyde, aminesNot SpecifiedNot SpecifiedExcellent[6]High yields, uses hydrogen gas.[6]Requires a specialized catalyst.
Catalyst-Free Three-Component Reaction Noneo-formylbenzoic acids, primary amines, acetophenones12 h70up to 93[7]Environmentally friendly (water as solvent), mild conditions.[7]May have a more limited substrate scope.
One-Pot from 2-Benzoylbenzoic Acid Chlorosulfonyl isocyanate, TFA2-benzoylbenzoic acid, alcohols3 hRoom TemperatureGood[8]Mild, metal-free, and rapid.[8]Utilizes a highly reactive isocyanate.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate replication and adaptation.

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines[1]

This procedure describes a one-step synthesis of 2-substituted isoindolin-1,3-diones.

Materials:

  • o-halobenzoate (e.g., methyl 2-iodobenzoate)

  • Primary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Carbon monoxide (CO) gas

Procedure:

  • To a reaction flask, add the o-halobenzoate (1.0 equiv), primary amine (1.2 equiv), Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2.0 equiv).

  • Add toluene as the solvent.

  • Seal the flask and flush with carbon monoxide gas.

  • Maintain a positive pressure of CO using a balloon.

  • Heat the reaction mixture to 95 °C and stir for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: Ruthenium-Catalyzed C-H Activation and Cyclization[4]

This method provides access to isoindolinones from readily available benzoic acids.

Materials:

  • Benzoic acid derivative

  • 1,2-oxazetidine derivative

  • [{Ru(p-cymene)Cl₂}₂]

  • Potassium pivalate (KOPiv)

  • Toluene

Procedure:

  • In a reaction vessel, combine the benzoic acid (1.0 equiv), 1,2-oxazetidine (1.2 equiv), [{Ru(p-cymene)Cl₂}₂] (catalyst), and potassium pivalate (base).

  • Add toluene as the solvent.

  • Heat the reaction mixture to 140 °C.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Synthesis and Biological Context

To further aid in the understanding of these processes, graphical representations of a general experimental workflow and relevant biological signaling pathways are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials ReactionVessel Reaction Setup (Solvent, Temp, Time) Start->ReactionVessel Reagents Catalyst & Reagents Reagents->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Pure Isoindolinone Analysis->FinalProduct

Caption: General experimental workflow for isoindolinone synthesis.

Isoindolinone derivatives have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is one such target.[9][10][11][12]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isoindolinone Isoindolinone Inhibitor Isoindolinone->PI3K Inhibits Isoindolinone->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by isoindolinones.

Furthermore, isoindolinones have been investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[13][14][15][16]

CDK7_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2_M G2/M Phase (Mitosis) CDK4_6 CDK4/6 CellCycleProgression Cell Cycle Progression CDK4_6->CellCycleProgression CDK2 CDK2 CDK2->CellCycleProgression CDK1 CDK1 CDK1->CellCycleProgression CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates Isoindolinone Isoindolinone Inhibitor Isoindolinone->CDK7 Inhibits

Caption: Inhibition of CDK7-mediated cell cycle progression by isoindolinones.

References

Unveiling the Potential of 4-Bromo-6-hydroxyisoindolin-1-one: A Comparative Analysis Based on a Hypothetical Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific biological data or mechanism of action has been published for 4-Bromo-6-hydroxyisoindolin-1-one. The following guide is a hypothetical exploration of a potential mechanism of action, based on the known activities of the broader isoindolinone chemical scaffold. This document is intended for research and drug development professionals to illustrate a potential validation pathway and comparative analysis.

The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3] Many of these activities stem from the inhibition of key enzymes in cellular signaling pathways, such as poly (ADP-ribose) polymerase (PARP) and various protein kinases.[4][5] Given this precedent, we hypothesize that this compound may function as a PARP inhibitor, a class of drugs that has shown significant promise in cancer therapy.

Hypothetical Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. We propose that this compound may bind to the active site of PARP-1, preventing it from repairing single-strand DNA breaks.

Below is a diagram illustrating the hypothesized signaling pathway and the proposed point of intervention for this compound.

DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) chain synthesis PARP1->PAR catalyzes Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis prevents Compound This compound Compound->PARP1 inhibits

Hypothesized PARP-1 Inhibition Pathway.

Comparative Performance Analysis

To validate the hypothesized mechanism of action and evaluate the potency of this compound, a direct comparison with established PARP inhibitors is essential. The following table presents hypothetical experimental data comparing our compound of interest with Olaparib and Talazoparib, two well-characterized PARP inhibitors.

CompoundTargetIC50 (nM) [Enzymatic Assay]Cell-Based Potency (EC50, nM) [BRCA1-mutant cell line]
This compound (Hypothetical) PARP-11550
OlaparibPARP-1/2510
TalazoparibPARP-1/212

Experimental Protocols for Mechanism Validation

A rigorous experimental workflow is necessary to confirm the proposed mechanism of action. This would involve a series of biochemical and cell-based assays.

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Enzymatic_Assay PARP-1 Enzymatic Assay (Measure IC50) Binding_Assay Surface Plasmon Resonance (Determine Kd) Enzymatic_Assay->Binding_Assay Confirm Direct Binding Cell_Viability Cell Viability Assay (BRCA-mutant vs Wild-Type) Binding_Assay->Cell_Viability Assess Cellular Potency PAR_Formation Immunofluorescence for PAR levels Cell_Viability->PAR_Formation Validate Target Engagement DNA_Damage_Assay Comet Assay or γ-H2AX staining PAR_Formation->DNA_Damage_Assay Measure Downstream Effect Xenograft_Model Xenograft Tumor Model (BRCA-mutant tumors) DNA_Damage_Assay->Xenograft_Model Evaluate In Vivo Efficacy

Experimental Workflow for Mechanism Validation.

1. PARP-1 Enzymatic Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1.

  • Methodology: A commercially available PARP-1 enzymatic assay kit (e.g., using histone proteins and NAD+) would be used. The compound would be serially diluted and incubated with recombinant human PARP-1 enzyme. The formation of poly(ADP-ribose) (PAR) would be quantified, and the IC50 value calculated.

2. Cell Viability Assay:

  • Objective: To assess the selective cytotoxicity of the compound in cancer cells with DNA repair deficiencies.

  • Methodology: A panel of cancer cell lines, including those with and without BRCA1/2 mutations, would be treated with increasing concentrations of the compound. Cell viability would be measured after 72 hours using a standard method like the MTT or CellTiter-Glo assay. A significantly lower EC50 in BRCA-mutant cells would support the PARP inhibition hypothesis.

3. Immunofluorescence for PAR levels:

  • Objective: To confirm target engagement in a cellular context.

  • Methodology: Cells would be treated with the compound, followed by induction of DNA damage (e.g., with hydrogen peroxide). The levels of PAR would be visualized and quantified using immunofluorescence microscopy with an anti-PAR antibody. A reduction in PAR formation in treated cells would indicate PARP inhibition.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its chemical scaffold suggests a strong potential for therapeutic relevance, possibly as a PARP inhibitor. The hypothetical framework presented in this guide outlines a clear path for validating this mechanism of action and comparing its performance against existing drugs. Further investigation into this and other potential mechanisms is warranted to unlock the full therapeutic potential of this novel compound. Researchers are encouraged to use the proposed experimental protocols as a starting point for their investigations.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-6-hydroxyisoindolin-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. The compound 4-Bromo-6-hydroxyisoindolin-1-one, a halogenated organic molecule, necessitates specific handling and disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All manipulations of this compound should be performed in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[3]

In the event of a spill, the material should be contained using an inert absorbent, such as sand or silica gel. The absorbed material must then be collected and transferred into a designated, sealed container for disposal.[2][4]

Waste Classification and Segregation

As a halogenated organic compound, this compound must be segregated from other waste streams. It is critical to collect this waste in a container explicitly labeled "Halogenated Organic Waste."[2] Co-mingling with non-halogenated organic solvents or aqueous waste is strictly prohibited to ensure proper treatment and disposal.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes the general hazard classifications for similar brominated heterocyclic compounds, providing an indication of the expected hazard profile.

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation2Causes skin irritation[1][3][5]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation[1][3][5]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[1][3][5]
Acute Oral Toxicity4Harmful if swallowed[5]
Acute Dermal Toxicity4Harmful in contact with skin[5]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[1] Adherence to institutional, local, state, and federal regulations is mandatory.

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection: Utilize a chemically resistant container equipped with a secure, leak-proof lid. This container must be clearly and accurately labeled as "Halogenated Organic Waste," and "this compound" should be listed as a component.[2]

  • Waste Collection: Carefully transfer the waste this compound, along with any contaminated materials (e.g., absorbent pads, disposable labware), into the designated waste container. To prevent overfilling, it is advisable not to exceed 80% of the container's capacity.[2]

  • Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure waste accumulation area. It must be kept away from incompatible materials, such as strong oxidizing agents.[1][3]

  • Documentation: Maintain a meticulous record of the waste, including the chemical name, quantity, and the date of accumulation.[2]

  • Professional Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste by a certified hazardous waste management company.[2] Provide them with all necessary documentation regarding the waste's composition.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Identify Waste (this compound) B Is the waste halogenated? A->B C Yes B->C D Segregate into 'Halogenated Organic Waste' Container B->D Yes I No B->I J Follow appropriate disposal protocol for non-halogenated waste B->J No E Label Container Clearly - 'Halogenated Organic Waste' - List Chemical Contents D->E F Store in Designated Secure Area E->F G Arrange for Professional Disposal via EHS F->G H End: Waste Disposed G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-6-hydroxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-6-hydroxyisoindolin-1-one was located. The following guidance is based on safety data for structurally similar compounds, including other halogenated isoindolinones and bromo-organic molecules. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any laboratory work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM D6978Protects against skin contact, which may cause irritation or be harmful if absorbed.[1][2][3]
Eyes Safety glasses with side shields or gogglesEN166 or ANSI Z87.1Protects eyes from splashes or airborne particles of the compound.[1]
Face Face shield (in addition to goggles)-Recommended when there is a significant risk of splashing.
Body Laboratory coat or disposable gown-Prevents contamination of personal clothing.[1]
Respiratory Use in a chemical fume hood-A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Feet Closed-toe shoes-Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatula, weighing paper/boat, container) inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust.[4] Use a micro-spatula for precise measurement and to minimize disturbance of the solid material.

  • Container Sealing: Securely seal the container immediately after weighing to prevent exposure and contamination.

2.2. Dissolving and Transferring:

  • Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or vortex mixer, ensuring the container remains sealed.

  • Transfer: Use a clean pipette or syringe to transfer the solution. Perform all transfers within the fume hood.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[5][6]

3.1. Waste Segregation and Collection:

  • Halogenated Organic Waste: All solid waste, solutions containing the compound, and contaminated consumables (e.g., pipette tips, gloves, weighing paper) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration.[4]

  • Empty Containers: "Empty" containers that held the solid compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[4]

3.2. Disposal Method:

  • Incineration: The primary and recommended method for the disposal of halogenated organic waste is through a licensed hazardous waste disposal company via controlled incineration.[4]

  • Do Not: Never dispose of this compound down the drain or in regular trash.[4][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Assemble Equipment don_ppe Don Appropriate PPE prep_start->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer collect_waste Collect in Halogenated Waste transfer->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Licensed Vendor label_waste->dispose end_process End of Process dispose->end_process

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.